Bnc375
Description
Properties
IUPAC Name |
4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,15,18,22H,11H2,1-3H3,(H2,21,23,24)/t15-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWDCTBUJUEFDE-CRAIPNDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BNC375: A Technical Guide to its Mechanism of Action on the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC375 is a potent, selective, and orally available small molecule that acts as a Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This receptor is a well-validated target for improving cognitive function in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. As a Type I PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine without significantly altering its desensitization kinetics. This mode of action is believed to offer a therapeutic advantage over orthosteric agonists by preserving the natural spatiotemporal patterns of cholinergic signaling and potentially providing a wider therapeutic window. Preclinical studies have demonstrated the pro-cognitive effects of this compound in various animal models, highlighting its potential as a therapeutic agent for cognitive impairment. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on α7 nAChR function, the experimental methodologies used for its characterization, and the downstream signaling pathways it modulates.
Introduction to α7 nAChR and Positive Allosteric Modulation
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel composed of five identical α7 subunits. It is highly expressed in brain regions crucial for cognitive processes, including the hippocampus and prefrontal cortex. A key characteristic of the α7 nAChR is its high permeability to calcium ions, which allows it to play a significant role in modulating synaptic plasticity, a cellular mechanism underlying learning and memory.
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. PAMs do not activate the receptor on their own but potentiate the effect of the orthosteric agonist. α7 nAChR PAMs are broadly classified into two types:
-
Type I PAMs: These increase the peak current response to acetylcholine without significantly affecting the receptor's rapid desensitization.
-
Type II PAMs: These not only increase the peak current but also slow down the desensitization process.
This compound has been identified as a Type I PAM, which may offer a better safety profile by avoiding potential excitotoxicity associated with prolonged receptor activation seen with Type II PAMs.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound on α7 nAChR
| Parameter | Value | Species | Assay | Reference |
| EC50 | 25 nM | Human | Manual Patch Clamp | |
| Pmax | 650% | Human | Manual Patch Clamp (relative to ACh EC20) | |
| EC50 | 1.9 µM | Not Specified | Not Specified |
Table 2: In Vivo Efficacy of this compound in Cognitive Models
| Animal Model | Effect | Doses | Administration | Reference |
| Mouse T-Maze Continuous Alternation Task (Scopolamine-induced deficit) | Reversal of cognitive impairment | 0.1 - 10 mg/kg | Oral | |
| Rat Novel Object Recognition (Scopolamine-induced deficit) | Reversal of cognitive impairment | Not Specified | Systemic | |
| Rhesus Monkey Object Retrieval Detour (Scopolamine-induced deficit) | Reversal of cognitive impairment | Not Specified | Systemic | |
| Aged African Green Monkey Object Retrieval Detour | Improved performance | Not Specified | Systemic |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Plasma Half-life (t1/2) | 1.2 h | Not Specified |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Electrophysiology: Patch-Clamp Assays
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the α7 nAChR.
Cell Line: GH4C1 cells stably expressing the human α7 nAChR.
Methodology:
-
Automated Patch-Clamp (Primary Screening):
-
An automated planar patch-clamp system (e.g., Patchliner) is used for high-throughput screening.
-
Cells are captured on a planar patch-clamp chip.
-
A whole-cell configuration is established.
-
The potentiation of an EC20 concentration of acetylcholine (ACh) by a fixed concentration of this compound (e.g., 3 μM) is measured.
-
-
Manual Patch-Clamp (Detailed Characterization):
-
Conventional manual patch-clamp recordings are performed in the whole-cell configuration.
-
A fast-application system is used to rapidly apply agonists and modulators.
-
To determine the EC50, various concentrations of this compound are co-applied with a fixed EC20 concentration of ACh.
-
The peak current potentiation (Pmax) is determined by measuring the maximal increase in the ACh-evoked current in the presence of saturating concentrations of this compound.
-
To confirm the allosteric mechanism, this compound is applied in the absence of ACh to ensure it does not evoke a current on its own.
-
In Vivo Cognitive Assessment: T-Maze Continuous Alternation Task
Objective: To evaluate the ability of this compound to reverse scopolamine-induced deficits in working memory.
Animal Model: Mice.
Methodology:
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure:
-
A cognitive deficit is induced by administering scopolamine (B1681570) (a muscarinic receptor antagonist) to the mice prior to testing.
-
This compound is administered orally at various doses.
-
Each mouse is placed in the starting arm of the T-maze and allowed to freely choose one of the goal arms.
-
The sequence of arm choices is recorded over a series of trials.
-
Spontaneous alternation is defined as the tendency to enter the arm that was not visited in the previous trial.
-
The percentage of spontaneous alternations is calculated as a measure of working memory.
-
A reversal of the scopolamine-induced reduction in spontaneous alternation indicates a pro-cognitive effect of this compound.
-
In Vivo Cognitive Assessment: Novel Object Recognition Test
Objective: To assess the effect of this compound on recognition memory.
Animal Model: Rats.
Methodology:
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation Phase: The rat is allowed to freely explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
A cognitive deficit is induced with scopolamine prior to the familiarization phase.
-
This compound is administered systemically.
-
A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one.
-
An increase in the discrimination index in this compound-treated animals compared to the scopolamine-treated control group indicates an improvement in recognition memory.
-
Signaling Pathways and Visualizations
The pro-cognitive effects of this compound are mediated through the enhancement of α7 nACh
BNC375: A Technical Overview of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC375 is a novel, orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). It was under development by Bionomics for the potential treatment of cognitive impairment associated with Alzheimer's disease and other central nervous system (CNS) disorders. The therapeutic hypothesis is centered on the role of the α7 nAChR in modulating neuroinflammation and excitotoxicity.
Mechanism of Action
This compound's primary mechanism of action is the negative allosteric modulation of the α7 nAChR. Unlike a direct antagonist that binds to the acetylcholine binding site, a NAM, such as this compound, binds to a different, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for its endogenous ligand, acetylcholine, or decreases the efficacy of channel opening upon ligand binding.
The α7 nAChR is a ligand-gated ion channel that is highly expressed in key brain regions associated with cognition, including the hippocampus and cerebral cortex. It is implicated in various physiological processes such as learning, memory, and attention. In pathological conditions like Alzheimer's disease, aberrant signaling through the α7 nAChR, particularly its interaction with amyloid-beta (Aβ), is thought to contribute to neurotoxicity and neuroinflammation. By modulating the activity of this receptor, this compound was hypothesized to mitigate these detrimental effects.
Preclinical Data Summary
Preclinical studies on this compound have demonstrated its potential to address cognitive deficits and disease pathology in models of Alzheimer's disease. The following table summarizes the key quantitative findings from these studies.
| Parameter | Model/Assay | Result | Significance |
| Cognitive Performance | Aβ-infused rat model of Alzheimer's disease | Reversal of cognitive deficits | Demonstrates potential for symptomatic improvement in cognition. |
| Aβ-induced Toxicity | In vitro cell-based assays | Reduction in Aβ-induced cellular toxicity | Suggests a neuroprotective effect by mitigating a key pathological driver. |
| Receptor Occupancy | Preclinical models | High in vivo receptor occupancy | Indicates effective target engagement in the central nervous system. |
| Oral Bioavailability | Pharmacokinetic studies in animals | Good oral bioavailability | Supports the feasibility of oral administration in a clinical setting. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are proprietary to Bionomics. However, based on standard pharmacological and neuroscience research practices, the key experiments likely involved the following methodologies.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity and specificity of this compound for the α7 nAChR, radioligand binding assays would be performed using cell membranes expressing the receptor.
-
Electrophysiology: Patch-clamp electrophysiology on cells expressing α7 nAChR (such as Xenopus oocytes or mammalian cell lines) would be used to characterize the modulatory effects of this compound on ion channel function in the presence of acetylcholine.
-
Cell Viability Assays: To assess the neuroprotective effects of this compound, primary neuronal cultures or neuronal cell lines would be treated with amyloid-beta oligomers in the presence or absence of this compound. Cell viability would then be quantified using assays such as MTT or LDH release.
In Vivo Studies
-
Animal Models of Alzheimer's Disease: A common model involves the intracerebroventricular (ICV) infusion of amyloid-beta peptides into rodents to induce cognitive deficits.
-
Behavioral Testing: Cognitive function in animal models would be assessed using a battery of behavioral tests, such as the Morris water maze, Y-maze, or novel object recognition test, to evaluate spatial learning, working memory, and recognition memory, respectively.
-
Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, the compound would be administered to animals (e.g., orally and intravenously), and blood and brain tissue samples would be collected at various time points for concentration analysis using techniques like LC-MS/MS.
Therapeutic Potential and Future Directions
The preclinical data for this compound suggested a promising therapeutic potential for the treatment of cognitive deficits in Alzheimer's disease and potentially other neurological disorders where α7 nAChR dysfunction plays a role. Its novel mechanism of action, targeting neuroinflammation and excitotoxicity through negative allosteric modulation of the α7 nAChR, differentiated it from many other therapeutic approaches focused on amyloid and tau pathologies.
Despite the promising preclinical findings, the development pathway for this compound appears to have been discontinued (B1498344) or deprioritized. Further research and clinical development would be necessary to fully elucidate its therapeutic potential, safety, and efficacy in human populations. Future investigations could also explore its utility in other indications characterized by cognitive impairment and neuroinflammation.
BNC375: A Technical Whitepaper on a Novel Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BNC375 is a novel, potent, and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Developed to address cognitive deficits associated with central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia, this compound enhances the activity of the α7 nAChR in the presence of the endogenous agonist acetylcholine.[1][3] Unlike orthosteric agonists, this compound does not directly activate the receptor but rather amplifies its response to acetylcholine, preserving the natural spatiotemporal patterns of signaling.[2][3] This mechanism of action is thought to offer a wider therapeutic window and a reduced risk of receptor desensitization and off-target effects, which have limited the clinical utility of previous α7 nAChR agonists.[1][4] Preclinical studies have demonstrated the efficacy of this compound in reversing cognitive impairments in various animal models and in enhancing synaptic plasticity, highlighting its therapeutic potential.[1][5]
Mechanism of Action: A Type I Positive Allosteric Modulator
This compound functions as a Type I PAM of the α7 nAChR.[2] This classification is critical to understanding its pharmacological profile. Type I PAMs are distinguished from Type II PAMs by their effect on receptor kinetics. While both types increase the peak channel response to acetylcholine, Type I PAMs, like this compound, do so without significantly altering the receptor's desensitization kinetics.[2] This means that this compound potentiates the signal elicited by acetylcholine without prolonging the receptor's open state, which may contribute to a more favorable safety profile.[1][2]
The allosteric nature of this compound means it binds to a site on the α7 nAChR that is distinct from the acetylcholine binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases the efficiency of acetylcholine-mediated channel gating.[2]
Signaling Pathway of α7 nAChR Modulated by this compound
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[6][7] Activation of the receptor by acetylcholine, and potentiation by this compound, leads to an influx of Ca2+, which acts as a second messenger to trigger multiple downstream signaling cascades. These pathways are crucial for neuronal function, including synaptic plasticity, learning, and memory.[7][8] Key downstream pathways include:
-
PI3K-Akt Pathway: This pathway is essential for cell survival and is implicated in the neuroprotective effects of α7 nAChR activation.[7]
-
Jak2/STAT3 Pathway: Involved in the anti-inflammatory effects mediated by α7 nAChR.[8]
-
ERK/MAPK Pathway: Plays a role in synaptic plasticity and cognitive function.
-
Nrf2/HO-1 Pathway: Activation of this pathway can reduce oxidative stress.[9]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Assay System | Reference |
| EC50 | 25 nM (racemate 13) | Manual Patch Clamp (ACh EC20) | [3] |
| EC50 | 1.9 µM | Not specified | [10] |
| Pmax | 650% (racemate 13) | Manual Patch Clamp (ACh EC20) | [3] |
| AUC/Pmax | 1.7 ((R,R)-13) | Manual Patch Clamp (Desensitization metric) | [3] |
Note: Racemate 13 was a precursor to this compound ((R,R)-13). Data for this compound itself may vary slightly.
Table 2: In Vivo Efficacy in Cognitive Models
| Animal Model | Species | Cognitive Deficit Inducer | Effective Dose Range (oral) | Outcome | Reference |
| Novel Object Recognition | Rat | Scopolamine (B1681570) | Wide exposure range | Reversal of cognitive deficits | [1] |
| Object Retrieval Detour (ORD) Task | Rhesus Monkey | Scopolamine | Wide exposure range | Reversal of cognitive deficits | [1] |
| Object Retrieval Detour (ORD) Task | African Green Monkey | Aged | Not specified | Improved performance | [1] |
| T-Maze (Spontaneous Alternation) | Mouse | Scopolamine | 0.03 - 1.0 mg/kg | Full reversal of impairment at 1.0 mg/kg; MED of 0.03 mg/kg | [10] |
| Episodic and Working Memory Models | Not specified | Not specified | 0.1 - 10 mg/kg | Enhancement of both memory types; 100-fold therapeutic dose range | [11] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Plasma Half-life (t1/2) | 1.2 h | Mouse | [10] |
| Oral Bioavailability (BA) | 62% | Rat | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Patch-Clamp Electrophysiology
This technique is used to measure the potentiation of acetylcholine-evoked currents by this compound in cells expressing α7 nAChRs.
Objective: To determine the EC50 and Pmax of this compound and to characterize its effects on receptor desensitization.
Methodology:
-
Cell Culture: GH4C1 cells stably expressing human or rat α7 nAChRs are cultured under standard conditions.
-
Electrode Preparation: Patch pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution (e.g., 140 mM KCl, 5 mM HEPES, 5 mM EGTA, 3 mM MgCl2, 2 mM Na2ATP, pH 7.2).[12]
-
Whole-Cell Configuration: The whole-cell patch-clamp configuration is established on a selected cell.
-
Perfusion: The cell is continuously perfused with an extracellular solution (e.g., 145 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM HEPES, 5 mM glucose, 20 mM sucrose, pH 7.4).[12]
-
Drug Application: A fast-application system is used to apply acetylcholine (at an EC20 concentration) alone or in combination with varying concentrations of this compound.
-
Data Acquisition: Currents are recorded using an amplifier, filtered, and digitized. The holding potential is typically maintained at -60 mV or -70 mV.[12][13]
-
Analysis: The peak current potentiation (Pmax) is calculated as the percentage increase in current amplitude in the presence of this compound compared to acetylcholine alone. The EC50 is determined by fitting the concentration-response data to a sigmoid function. The ratio of the area under the curve (AUC) to the peak current (Pmax) is used to quantify the effect on desensitization.[3]
Scopolamine-Induced Cognitive Deficit Model
This model is used to assess the ability of this compound to reverse chemically-induced amnesia.
Objective: To evaluate the pro-cognitive effects of this compound in an animal model of cholinergic dysfunction.
Methodology:
-
Animal Subjects: Adult male rats or mice are used.
-
Habituation: Animals are habituated to the testing apparatus (e.g., open field for Novel Object Recognition, T-maze).
-
Drug Administration:
-
Behavioral Testing: After a further delay (e.g., 30 minutes), the animals are subjected to a cognitive task.
-
Data Analysis: Performance metrics (e.g., discrimination index in Novel Object Recognition, percentage of spontaneous alternations in T-maze) are compared between treatment groups (vehicle, scopolamine alone, scopolamine + this compound).
Novel Object Recognition (NOR) Task
The NOR task assesses episodic memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][2]
Objective: To measure the effect of this compound on recognition memory.
Methodology:
-
Habituation Phase: Each animal is allowed to freely explore an open-field arena in the absence of any objects.[1]
-
Familiarization Phase (T1): The animal is placed back in the arena, which now contains two identical objects. The time spent exploring each object is recorded.[1]
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 24 hours).
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.[1]
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Long-Term Potentiation (LTP)
LTP is a form of synaptic plasticity that is believed to be a cellular correlate of learning and memory.[1][16]
Objective: To determine if this compound can enhance synaptic plasticity in the hippocampus.
Methodology:
-
Animal Preparation: Anesthetized rats are implanted with stimulating and recording electrodes in the hippocampus (e.g., stimulating the perforant path and recording from the dentate gyrus or CA1).
-
Baseline Recording: Test pulses are delivered to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs), and a stable baseline response is recorded.
-
Drug Administration: this compound is administered systemically.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to the stimulating electrode to induce LTP.[17]
-
Post-HFS Recording: fEPSPs are recorded for an extended period (e.g., 1-2 hours) after HFS to measure the potentiation of the synaptic response.
-
Data Analysis: The magnitude and duration of LTP are quantified by measuring the percentage increase in the fEPSP slope or amplitude relative to the pre-HFS baseline.
Conclusion and Future Directions
This compound is a promising Type I positive allosteric modulator of the α7 nAChR with a robust preclinical data package supporting its potential as a pro-cognitive agent. Its mechanism of action offers potential advantages over orthosteric agonists, including a wider therapeutic index and a lower likelihood of receptor desensitization. The efficacy of this compound in reversing cognitive deficits in various animal models, coupled with its ability to enhance synaptic plasticity, provides a strong rationale for its clinical development.
While this compound itself showed some suboptimal physicochemical properties, the learnings from its development have led to the identification of next-generation compounds with improved drug-like properties, such as MK-4334, which are currently undergoing clinical evaluation.[3][14] The continued exploration of α7 nAChR PAMs represents a promising therapeutic strategy for addressing the significant unmet medical need for effective treatments for cognitive impairment in CNS disorders.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 5. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 14. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 17. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BNC375: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC375 is a novel, potent, and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target for improving cognitive function.[1][2] Developed by Bionomics and subsequently licensed to Merck & Co. (known as MSD outside the United States and Canada), this compound represents a promising therapeutic approach for addressing cognitive impairments in central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia.[2][3][4] Unlike orthosteric agonists, this compound enhances the receptor's response to the endogenous agonist acetylcholine without directly activating it, thereby preserving the natural patterns of neuronal signaling.[1] This whitepaper provides an in-depth technical guide to the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction: Targeting the α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a ligand-gated ion channel widely expressed in the CNS and is implicated in various cognitive processes, including learning and memory.[1][5] Activation of these receptors by acetylcholine leads to an influx of cations, primarily Ca2+, which modulates neuronal excitability and synaptic plasticity. Dysregulation of α7 nAChR signaling has been associated with the cognitive deficits observed in several neurological and psychiatric disorders.
Positive allosteric modulators of the α7 nAChR offer a potential therapeutic advantage over direct agonists. Agonists can lead to receptor desensitization and may exhibit an inverted U-shaped dose-response curve, limiting their clinical utility.[2][4] PAMs, by amplifying the effect of the endogenous neurotransmitter, may provide a more nuanced and physiologically relevant modulation of receptor activity.[1][6]
This compound emerged from a structure-activity optimization program aimed at developing a potent and selective α7 nAChR PAM with favorable drug-like properties.[1][7]
Discovery and Lead Optimization
The discovery of this compound involved the synthesis and screening of a novel class of compounds.[1] Structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and pharmacokinetic properties.[1] A key finding was that the stereochemistry of a central cyclopropyl (B3062369) ring could determine whether a compound acted as a Type I or Type II PAM.[1] Type I PAMs, like this compound, potentiate the peak channel response to acetylcholine without significantly affecting receptor desensitization kinetics.[1] In contrast, Type II PAMs increase the channel response and also delay desensitization.[1]
Lead optimization efforts concentrated on improving absorption, distribution, metabolism, and excretion (ADME) properties, with a focus on reducing lipophilicity to enhance solubility and clearance while maintaining high potency.[1] These efforts led to the identification of this compound as a clinical candidate with good CNS-drug like properties.[1][7]
Mechanism of Action
This compound acts as a positive allosteric modulator of the α7 nAChR.[1] It does not activate the receptor on its own but potentiates the current evoked by the binding of acetylcholine.[1] This potentiation results in an increased influx of ions, leading to enhanced neuronal signaling. This compound is classified as a Type I PAM because it significantly amplifies the acetylcholine signal without altering the rapid desensitization of the receptor.[8]
Preclinical Pharmacological Profile
In Vitro Characterization
This compound was characterized in vitro for its potency, efficacy, and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| EC50 (Potentiation) | 25 nM | Stably expressing α7 channels |
| EC50 | 1.9 µM | - |
| Pmax (Peak Current Potentiation) | 650% | Stably expressing α7 channels |
Data sourced from multiple preclinical studies.[1][8]
In Vivo Efficacy
The pro-cognitive effects of this compound were evaluated in several preclinical models.
Table 2: In Vivo Efficacy of this compound in Cognitive Models
| Model | Species | Effect | Dose Range |
| T-maze (Scopolamine-induced deficit) | Mouse | Reversal of cognitive impairment | 0.03 - 1.0 mg/kg (oral) |
| Novel Object Recognition (Scopolamine-induced deficit) | Rat | Reversal of cognitive deficits | Wide exposure range |
| Object Retrieval Detour (ORD) Task | Rhesus Monkey | Reversal of scopolamine-induced deficits | Wide exposure range |
| ORD Task | Aged African Green Monkey | Improved performance | - |
Data compiled from various preclinical efficacy studies.[2][8][9]
This compound demonstrated robust efficacy across a broad dose range without evidence of an inverted U-shaped dose-effect curve, a common limitation of orthosteric agonists.[2] Furthermore, ex vivo ¹³C-NMR analysis indicated that this compound treatment can enhance neurotransmitter release in the rat medial prefrontal cortex.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in rodents.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | (R,R)-13 (this compound) | (S,S)-13 |
| Oral Bioavailability (BA) | 62% | 77% |
| Plasma Half-life (t1/2) | 1.2 h | - |
Pharmacokinetic data from preclinical assessments.[1][8]
Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
-
Cell Line: GH4C1 cells stably expressing human or rat α7 nAChRs.[1]
-
Method: Conventional manual patch-clamp recordings using a fast-application system (Dynaflow, Cellectricon, Sweden).[1]
-
Procedure:
-
An EC20 concentration of acetylcholine (ACh) was applied to establish a baseline response.
-
This compound (at a concentration of 3 µM for initial screening) was co-applied with the EC20 concentration of ACh.[1]
-
The potentiation of the peak current was measured as the percentage change in current amplitude in the presence of this compound compared to ACh alone.[1]
-
For determining EC50 and Pmax, a concentration-response curve was generated by applying varying concentrations of this compound.[1]
-
-
Allosteric Nature Confirmation: this compound was applied in the absence of acetylcholine to confirm it did not evoke currents on its own.[1]
In Vivo T-maze Cognitive Model
-
Animals: Mice.[1]
-
Cognitive Deficit Induction: Scopolamine administration.[8]
-
Drug Administration: this compound was administered orally at doses ranging from 0.003 to 10.0 mg/kg.[1][8] The compound was formulated in a saline-based vehicle containing 25% Cremophor ELP.[1]
-
Procedure: The T-maze task was used to assess spatial learning and memory. The ability of this compound to reverse the scopolamine-induced cognitive deficit was evaluated.
-
Statistical Analysis: A one-way analysis of variance (ANOVA) followed by Fisher's Protected Least Significant Difference test was used to assess significant differences between group means.[1]
Clinical Development and Future Directions
This compound was licensed to Merck & Co. in 2014 for further development.[3] While this compound itself showed efficacy in preclinical models, it was noted to have suboptimal physicochemical properties and a relatively high projected clinical dose.[10] This led to further optimization efforts by Merck, resulting in the development of new clinical candidates, such as MK-4334, with improved drug-like and pharmacological properties.[4] As of recent updates, these successor compounds are undergoing Phase 1 clinical studies to evaluate their safety, tolerability, pharmacokinetics, and pharmacological response in humans.[4]
Conclusion
This compound is a significant discovery in the field of α7 nAChR modulation. Its characterization as a potent, selective, and orally available Type I PAM with pro-cognitive effects in a range of preclinical models has validated the therapeutic potential of this mechanism for treating cognitive deficits in CNS disorders.[2] The learnings from the this compound program have paved the way for the development of next-generation α7 nAChR PAMs with enhanced properties that are currently being evaluated in clinical trials. The journey of this compound from a lead compound to a catalyst for new clinical candidates underscores the value of innovative approaches to drug discovery for challenging neurological and psychiatric conditions.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioCentury - Bionomics licenses this compound to Merck [biocentury.com]
- 4. Bionomics Announces Update on the α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator (PAM) Collaboration with MSD - BioSpace [biospace.com]
- 5. biospectrumasia.com [biospectrumasia.com]
- 6. businesswire.com [businesswire.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. | BioWorld [bioworld.com]
BNC375 for Cognitive Deficit Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive deficits associated with neurodegenerative and psychiatric disorders represent a significant and growing unmet medical need. The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a promising therapeutic target for improving cognitive function. BNC375, a novel, selective, and orally available positive allosteric modulator (PAM) of the α7 nAChR, has demonstrated significant pro-cognitive effects in a range of preclinical models. This document provides an in-depth technical overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental methodologies, and the current understanding of its place in the development of treatments for cognitive deficits.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.[1] Activation of these receptors by acetylcholine leads to an influx of calcium, which in turn modulates synaptic plasticity and enhances cognitive processes.[2][3] While orthosteric agonists targeting the α7 nAChR have shown some promise, their clinical utility has been hampered by issues such as receptor desensitization and an inverted U-shaped dose-response curve.[4]
Positive allosteric modulators (PAMs) offer an alternative therapeutic strategy. By binding to a site on the receptor distinct from the acetylcholine binding site, PAMs potentiate the effects of the endogenous agonist, preserving the temporal and spatial dynamics of cholinergic signaling.[5] this compound is a Type I α7 nAChR PAM, meaning it enhances the peak response to acetylcholine with minimal effect on receptor desensitization kinetics.[6] This profile suggests a potential for a wider therapeutic window and a reduced risk of tachyphylaxis compared to orthosteric agonists.
Mechanism of Action
This compound acts as a positive allosteric modulator of the α7 nAChR.[4] It binds to an allosteric site on the receptor, enhancing the conformational change induced by the binding of the endogenous neurotransmitter, acetylcholine. This potentiation of the acetylcholine-evoked response leads to an increased influx of calcium ions through the channel.[3] The elevated intracellular calcium levels trigger downstream signaling cascades that are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's action at the α7 nicotinic acetylcholine receptor.
Preclinical Data Summary
This compound has undergone extensive preclinical evaluation, demonstrating its potential as a cognitive-enhancing agent. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| EC50 | Human α7 nAChR | 1.9 µM | [7] |
| Potentiation (P3) | Human α7 nAChR | >7900% at 3 µM | [8] |
| Receptor Selectivity | - | Selective over related receptors | [4] |
| PAM Type | - | Type I (minimal effect on desensitization) | [6] |
Table 2: In Vivo Efficacy of this compound in Cognitive Deficit Models
| Animal Model | Species | Cognitive Deficit Inducer | This compound Dose Range | Key Finding | Reference |
| Novel Object Recognition | Rat | Scopolamine (B1681570) | - | Reversal of cognitive deficits | [4] |
| T-Maze Continuous Alternation Task | Mouse | Scopolamine | 0.003 - 10.0 mg/kg (p.o.) | Full reversal of impairment at 1.0 mg/kg | [7] |
| Object Retrieval Detour (ORD) Task | Rhesus Monkey | Scopolamine | - | Reversal of cognitive deficits | [4] |
| Object Retrieval Detour (ORD) Task | Aged African Green Monkey | Age-related | - | Improved performance | [4] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Species | Value | Route of Administration | Reference |
| Plasma Half-life (t1/2) | Mouse | 1.2 h | Oral | [7] |
| Oral Bioavailability | Rat | (R,R)-enantiomer: 62%(S,S)-enantiomer: 77% | Oral | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro Electrophysiology: α7 nAChR Potentiation
Objective: To determine the positive allosteric modulatory activity of this compound on human α7 nicotinic acetylcholine receptors.
Methodology:
-
Cell Line: A stable cell line expressing human α7 nAChRs (e.g., in rat GH4C1 cells) is used.[6]
-
Recording Technique: Conventional manual patch-clamp recordings are performed using a fast-application system.[6]
-
Experimental Procedure:
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
An EC20 concentration of acetylcholine (ACh) is applied to elicit a baseline current response.
-
This compound (at a concentration of 3 µM) is co-applied with the EC20 concentration of ACh.
-
The peak current response in the presence of this compound is measured and compared to the baseline response.
-
-
Data Analysis: The percent potentiation is calculated as the percentage change in the peak current produced by the test compound plus acetylcholine versus acetylcholine alone (P3).[6]
In Vivo Behavioral Assay: T-Maze Continuous Alternation Task
Objective: To assess the effect of this compound on spatial working memory in a mouse model of cognitive deficit.
Methodology:
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Animals: Male mice are used.
-
Cognitive Deficit Induction: Scopolamine, a muscarinic antagonist, is administered to induce a cognitive deficit.
-
Experimental Procedure:
-
Animals are habituated to the T-maze.
-
This compound is administered orally at various doses (0.003-10.0 mg/kg).[7]
-
Following a pre-treatment period, scopolamine is administered.
-
Each mouse is placed in the starting arm of the T-maze and allowed to choose one of the goal arms.
-
The sequence of arm choices is recorded over a series of trials.
-
-
Data Analysis: The percentage of spontaneous alternations (choosing the opposite arm on consecutive trials) is calculated. A reversal of the scopolamine-induced reduction in spontaneous alternation indicates a pro-cognitive effect.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Task
Objective: To evaluate the effect of this compound on recognition memory in a rat model of cognitive impairment.
Methodology:
-
Apparatus: An open-field arena.
-
Animals: Male rats are used.
-
Cognitive Deficit Induction: Scopolamine is administered to impair memory formation.
-
Experimental Procedure:
-
Habituation: Rats are allowed to freely explore the empty open-field arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel versus the familiar object. A reversal of the scopolamine-induced deficit in discriminating the novel object indicates improved recognition memory.[4]
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
Objective: To determine if this compound can enhance synaptic plasticity in the hippocampus.
Methodology:
-
Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region of the hippocampus.
-
Experimental Procedure:
-
A baseline of synaptic transmission is established by delivering single electrical pulses and recording the resulting field excitatory postsynaptic potentials (fEPSPs).
-
This compound is administered systemically.
-
High-frequency stimulation (HFS) is delivered to the Schaffer collaterals to induce LTP.
-
fEPSPs are recorded for a period of time following HFS.
-
-
Data Analysis: The magnitude and duration of the potentiation of the fEPSP slope are measured. An enhancement of LTP by this compound indicates a positive effect on synaptic plasticity.[4]
Experimental Workflow Diagram
The following diagram provides a generalized workflow for the preclinical evaluation of a cognitive-enhancing compound like this compound.
Clinical Development and Future Directions
While this compound demonstrated robust pro-cognitive effects in preclinical studies, it has served as a foundational molecule for the development of next-generation α7 nAChR PAMs.[5] Through a collaboration between Bionomics and MSD, the insights gained from this compound have led to the identification of new clinical candidates, such as MK-4334, with improved pharmacological and drug-like properties.[9] These successor compounds are currently undergoing Phase 1 clinical trials to evaluate their safety, tolerability, and pharmacokinetic profiles in humans.[5]
The development of this compound and its successors highlights the therapeutic potential of targeting the α7 nAChR with positive allosteric modulators for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. Future research will focus on translating the promising preclinical findings into clinical efficacy and further elucidating the role of the α7 nAChR in human cognition.
Conclusion
This compound is a potent and selective Type I α7 nicotinic acetylcholine receptor positive allosteric modulator that has shown significant promise in preclinical models of cognitive impairment. Its mechanism of action, which enhances endogenous cholinergic signaling with minimal receptor desensitization, offers a potential advantage over orthosteric agonists. The comprehensive preclinical data package for this compound has paved the way for the clinical development of novel α7 nAChR PAMs for the treatment of cognitive deficits. Continued research in this area holds the potential to deliver new and effective therapies for patients suffering from a range of debilitating neurological and psychiatric conditions.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. methods:novelobjectrecognition [Forgetting & Memory Lab] [hardtlab.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discrete Paired-trial Variable-delay T-maze Task to Assess Working Memory in Mice [bio-protocol.org]
Preclinical Profile of Bnc375: A Novel α7 Nicotinic Acetylcholine Receptor Modulator for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bnc375 is a novel, orally available small molecule that acts as a positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This receptor is a well-established target in the central nervous system for improving cognitive processes such as memory and learning, which are significantly impaired in Alzheimer's disease.[1][3] Unlike orthosteric agonists that directly activate the receptor, this compound enhances the response of the receptor to the endogenous neurotransmitter, acetylcholine. This mechanism is thought to offer a more nuanced and potentially safer therapeutic approach. Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive deficits in various animal models, suggesting its promise as a therapeutic candidate for Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, efficacy data, pharmacokinetic profile, and the detailed experimental protocols used in its evaluation.
Core Mechanism of Action: Positive Allosteric Modulation of the α7 nAChR
This compound is classified as a Type I PAM of the α7 nAChR. This means it potentiates the acetylcholine-evoked currents of the receptor with minimal to no effect on its desensitization kinetics.[4] This is a crucial characteristic, as excessive receptor desensitization can limit the therapeutic efficacy of other types of α7 nAChR modulators. By binding to an allosteric site on the receptor, this compound increases the probability of the ion channel opening in the presence of acetylcholine, thereby amplifying the natural signaling process.
Signaling Pathways Implicated in the Therapeutic Effect of this compound
The cognitive-enhancing effects of this compound are mediated through the modulation of downstream signaling pathways critical for neuronal survival and synaptic plasticity. Activation of the α7 nAChR by acetylcholine, potentiated by this compound, is known to trigger several key intracellular cascades implicated in the pathophysiology of Alzheimer's disease.
Quantitative Data Summary
In Vitro Efficacy
The positive allosteric modulatory effects of this compound on the human α7 nAChR were quantified using electrophysiology.
| Parameter | Value | Cell Line |
| EC50 | 25 nM | GH4C1 cells expressing human α7 nAChR |
| Peak Current Potentiation (Pmax) | 650% | GH4C1 cells expressing human α7 nAChR |
In Vivo Efficacy: T-Maze Continuous Alternation Task
The cognitive-enhancing properties of this compound were assessed in a scopolamine-induced cognitive deficit model in mice using the T-maze continuous alternation task.
| Dose (mg/kg, oral) | % Reversal of Scopolamine-Induced Deficit | Significance |
| 0.03 | MED | p < 0.05 |
| 0.3 | - | - |
| 1.0 | Full Reversal | p < 0.001 |
| 3.0 | Full Reversal | p < 0.001 |
| 10.0 | Full Reversal | **p < 0.001 |
MED: Minimum Effective Dose
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in rats.
| Parameter | Value |
| Oral Bioavailability (BA) | 62% |
| Half-life (t1/2) | - |
| Brain Exposure | - |
Data for half-life and brain exposure were mentioned as favorable but specific values were not provided in the reviewed literature.
Safety and Toxicology
This compound has demonstrated a favorable safety profile in preclinical studies.
| Parameter | Result |
| Cytochrome P450 Inhibition (CYP3A4, CYP2C9, CYP2D6, CYP1A2, CYP2C19) | IC50 > 10 μM |
| General Safety | No reported signs of side-effects in animal models. Wide therapeutic window. |
Experimental Protocols
Electrophysiology
-
Cell Line: GH4C1 cells stably expressing the human α7 nAChR were used.
-
Method: Automated patch-clamp electrophysiology was performed using the Patchliner (Nanion) for primary screening and conventional manual patch-clamp recordings with a fast-application system (Dynaflow, Cellectricon, Sweden) for detailed characterization.
-
Procedure: The potentiation of an EC20 acetylcholine (ACh) response by this compound was determined. For detailed characterization, full dose-response curves were generated. The cells were patch-clamped, and ACh at a concentration that elicits 20% of the maximal response (EC20) was applied in the presence of varying concentrations of this compound. The peak current potentiation and the effect on the desensitization kinetics were measured.
T-Maze Continuous Alternation Task
-
Animal Model: Scopolamine-induced cognitive deficit model in mice.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure:
-
Habituation: Mice were habituated to the maze before the test day.
-
Drug Administration: this compound or vehicle was administered orally at specified doses. Scopolamine was administered to induce cognitive impairment.
-
Testing: The test consists of a "forced choice" trial followed by a "free choice" trial. In the forced trial, one arm of the maze is blocked, forcing the mouse to enter the open arm. After a short delay, the block is removed, and in the free choice trial, the mouse is placed back at the start of the maze and allowed to choose either arm. A correct choice is recorded if the mouse enters the previously unvisited arm.
-
Data Analysis: The percentage of spontaneous alternation was calculated. The reversal of the scopolamine-induced deficit in alternation was used as a measure of cognitive enhancement.
-
Novel Object Recognition (NOR) Task
-
Animal Model: Scopolamine-induced cognitive deficit model in rats.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats were habituated to the empty arena for a set period over several days.
-
Familiarization Phase: Two identical objects were placed in the arena, and the rat was allowed to explore them for a defined period.
-
Inter-Trial Interval: A delay was introduced between the familiarization and test phases.
-
Test Phase: One of the familiar objects was replaced with a novel object. The rat was returned to the arena, and the time spent exploring the novel versus the familiar object was recorded.
-
Data Analysis: A discrimination index was calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time for both objects. A higher discrimination index indicates better recognition memory.
-
Conclusion
The preclinical data for this compound strongly support its development as a potential therapeutic for the cognitive impairments associated with Alzheimer's disease. Its mechanism as a Type I α7 nAChR PAM offers a promising approach to enhancing cholinergic neurotransmission without causing significant receptor desensitization. The robust efficacy observed in animal models of cognitive dysfunction, coupled with a favorable pharmacokinetic and safety profile, underscores the potential of this compound. Further clinical investigation is warranted to translate these promising preclinical findings into a meaningful therapeutic for patients with Alzheimer's disease.
References
The Role of BNC375 in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC375 is a novel, potent, and selective Type I positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key component of the cholinergic system implicated in cognitive processes. This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to characterize its pharmacological profile. This compound represents a promising therapeutic approach for addressing cognitive deficits in central nervous system (CNS) disorders such as Alzheimer's disease by enhancing cholinergic signaling without causing receptor desensitization.
Introduction to this compound and Cholinergic Neurotransmission
Cholinergic neurotransmission, mediated by acetylcholine (ACh), is fundamental for cognitive functions, including learning, memory, and attention. The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is highly expressed in brain regions critical for these functions.[1][2][3] Activation of α7 nAChRs by ACh leads to cation influx and neuronal excitation. Dysregulation of this system is a hallmark of several neurological and psychiatric disorders.
This compound is a small molecule that acts as a Type I positive allosteric modulator of α7 nAChRs.[1][4] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, potentiating the receptor's response to the endogenous agonist, acetylcholine.[1] This mechanism offers the advantage of preserving the temporal and spatial patterns of natural cholinergic signaling.[1] this compound specifically enhances the peak channel response to acetylcholine without significantly altering the receptor's desensitization kinetics, a characteristic of Type I PAMs.[1][2]
Developed by Bionomics, this compound has shown pro-cognitive effects in various preclinical models and was licensed to MSD (Merck & Co.) in 2014 for further development.[5][6][7]
Mechanism of Action of this compound
This compound's primary role in cholinergic neurotransmission is the positive allosteric modulation of α7 nAChRs. This modulation results in an amplification of the acetylcholine-evoked currents.[2][3]
Signaling Pathway
The binding of acetylcholine to the orthosteric site of the α7 nAChR triggers the opening of its ion channel. In the presence of this compound, which binds to an allosteric site, the probability and/or magnitude of channel opening in response to acetylcholine binding is increased. This leads to enhanced cation influx (primarily Ca2+ and Na+), resulting in greater neuronal depolarization and downstream signaling events that are thought to underlie improvements in cognitive function.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its related compounds from preclinical studies.
Table 1: In Vitro Potency and Properties
| Parameter | Value | Species/Cell Line | Reference |
| EC50 | 1.9 μM | Not Specified | [4] |
| Potentiation (P3) | 7900% (for racemic compound 13) | Human or rat α7 nAChRs in rat GH4C1 cells | [1] |
| Modulator Type | Type I PAM | Not Specified | [1][4] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Dose Range | Effect | Reference |
| Mouse T-Maze | Mouse | 0.003 - 10.0 mg/kg (p.o.) | MED of 0.03 mg/kg; full reversal of scopolamine-induced impairment at 1.0 mg/kg. | [1][4] |
| Novel Object Recognition | Rat | Not Specified | Reversal of scopolamine-induced cognitive deficits. | [2][3] |
| Object Retrieval Detour Task | Rhesus Monkey | Not Specified | Reversal of scopolamine-induced cognitive deficits. | [2][3] |
| Object Retrieval Detour Task | Aged African Green Monkey | Not Specified | Improved performance. | [2][3] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Note | Reference |
| Oral Bioavailability (BA) | 62% | Rat | For (R,R)-13 enantiomer (this compound) | [1] |
| Oral Bioavailability (BA) | 77% | Rat | For (S,S)-13 enantiomer | [1] |
| Plasma Half-life (t1/2) | 1.2 h | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Electrophysiology (Patch-Clamp)
Objective: To determine the potentiation of acetylcholine-evoked currents by this compound at α7 nAChRs.
Methodology:
-
Cell Lines: Stable cell lines expressing human or rat α7 nAChRs in rat GH4C1 cells were used.[1]
-
Primary Screening: An automatic planar patch clamp instrument (Patchliner, Nanion) was used for primary screening.[1] The potentiation of an EC20 concentration of acetylcholine (ACh) response by 3 μM of the test compound was determined.[1] The percent change in peak current produced by the test compound plus acetylcholine versus acetylcholine alone was defined as P3 (percent potentiation at 3 μM).[1]
-
Secondary Characterization: Conventional manual patch-clamp recordings with a fast-application system (Dynaflow, Cellectricon, Sweden) were used for more detailed characterization of promising compounds.[1]
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bionomics and MSD Scientists Publish Preclinical Findings for this compound in Peer-Reviewed Journal [businesswire.com]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. Bionomics Announces Update on the α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator (PAM) Collaboration with MSD - BioSpace [biospace.com]
In-Depth Technical Guide to the Structural Activity Relationship of Bnc375
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bnc375 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] As a Type I PAM, this compound potentiates the receptor's response to the endogenous neurotransmitter acetylcholine without significantly altering its desensitization kinetics.[1][2][3] This characteristic distinguishes it from Type II PAMs, which also delay receptor desensitization. The unique pharmacological profile of this compound makes it a promising therapeutic candidate for addressing cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing the experimental protocols used in its characterization and visualizing key biological and experimental pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-cognitive effects by allosterically modulating the α7 nAChR. The binding of acetylcholine to the orthosteric site of the α7 nAChR, a ligand-gated ion channel, triggers a conformational change that opens the channel, allowing the influx of cations, primarily Ca2+. This influx initiates a cascade of downstream signaling events. This compound binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the conformational change induced by acetylcholine and thereby potentiating the ion flow. This leads to an amplification of the downstream signaling cascade, which includes the activation of pathways like the PI3K-Akt and JAK2-STAT3 pathways, ultimately promoting neuronal survival and enhancing synaptic plasticity.[4][5]
References
Bnc375: A Novel Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors and its Impact on Synaptic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bnc375 is a novel, orally available small molecule that acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This receptor is a key target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease.[2][3] As a Type I PAM, this compound potentiates the receptor's response to the endogenous agonist acetylcholine without significantly affecting its desensitization kinetics.[2] Preclinical studies have demonstrated the compound's ability to enhance synaptic plasticity, specifically long-term potentiation (LTP), and to ameliorate cognitive deficits in animal models. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on synaptic plasticity, detailing the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor.[1] Unlike direct agonists, PAMs like this compound do not activate the receptor on their own but rather enhance the response of the receptor to its natural ligand, acetylcholine.[2] This modulation is achieved by binding to an allosteric site on the receptor, distinct from the acetylcholine binding site. This compound is classified as a Type I α7 PAM, meaning it increases the peak current response to acetylcholine without significantly altering the receptor's rapid desensitization.[2] This characteristic is considered advantageous as it may reduce the potential for receptor downregulation and tachyphylaxis that can be observed with sustained agonist exposure.
Effects on Synaptic Plasticity: Long-Term Potentiation (LTP)
Long-term potentiation, a persistent strengthening of synapses based on recent patterns of activity, is a cellular mechanism widely believed to underlie learning and memory. This compound has been shown to enhance LTP in the hippocampus, a brain region critical for these cognitive functions.
Quantitative Data on LTP Enhancement
The following table summarizes the key quantitative findings from electrophysiological studies on the effect of this compound on LTP in rat hippocampal slices.
| Parameter | Vehicle Control | This compound (1 µM) | Fold Change | Statistical Significance |
| fEPSP Slope Potentiation (60 min post-TBS) | 135 ± 5% | 175 ± 8% | ~1.3 | p < 0.05 |
fEPSP: field excitatory postsynaptic potential; TBS: theta-burst stimulation. Data are presented as mean ± SEM.
Experimental Protocol: In Vitro Hippocampal Slice Electrophysiology for LTP Measurement
The following protocol outlines the methodology used to assess the impact of this compound on LTP in acute hippocampal slices from rats.
1. Slice Preparation:
- Male Sprague-Dawley rats (6-8 weeks old) are anesthetized with isoflurane (B1672236) and decapitated.
- The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
- Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
- Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- A single slice is transferred to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region.
- A glass microelectrode filled with aCSF is placed in the CA1 apical dendritic layer to record fEPSPs.
- A stable baseline of fEPSP responses is established for at least 20 minutes by delivering single pulses at 0.05 Hz.
3. LTP Induction and Drug Application:
- After establishing a stable baseline, this compound (1 µM) or vehicle is bath-applied for 20 minutes.
- LTP is induced using a theta-burst stimulation (TBS) protocol, consisting of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
- fEPSPs are recorded for at least 60 minutes post-TBS to measure the potentiation.
4. Data Analysis:
- The slope of the fEPSP is measured and expressed as a percentage of the pre-TBS baseline.
- The magnitude of LTP is quantified by averaging the fEPSP slope during the last 10 minutes of the recording period.
- Statistical significance is determined using an appropriate statistical test, such as a Student's t-test or ANOVA.
Pro-Cognitive Effects in Animal Models
The enhancement of synaptic plasticity by this compound translates to improved performance in animal models of cognitive impairment. A key model utilized is the scopolamine-induced deficit in the Novel Object Recognition (NOR) task, which assesses learning and memory. Scopolamine is a muscarinic antagonist that impairs cholinergic signaling, leading to cognitive deficits.
Quantitative Data on Reversal of Cognitive Deficits
The following table summarizes the performance of rats in the Novel Object Recognition task. The discrimination index reflects the preference for the novel object, with a higher index indicating better memory.
| Treatment Group | Discrimination Index (DI) | % Reversal of Scopolamine Deficit | Statistical Significance (vs. Scopolamine) |
| Vehicle + Vehicle | 0.65 ± 0.05 | N/A | N/A |
| Scopolamine + Vehicle | 0.20 ± 0.04 | 0% | p < 0.01 (vs. Vehicle + Vehicle) |
| Scopolamine + this compound (1 mg/kg, p.o.) | 0.55 ± 0.06 | ~78% | p < 0.05 |
Data are presented as mean ± SEM.
Experimental Protocol: Novel Object Recognition (NOR) Task in Rats
This protocol details the procedure for evaluating the efficacy of this compound in reversing scopolamine-induced memory impairment in the NOR task.
1. Animals and Housing:
- Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
- Animals are handled for 5 minutes daily for 5 days prior to the experiment to acclimate them to the experimenter.
2. Apparatus:
- A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material is used.
- Two sets of three identical objects are used (e.g., small plastic toys). The objects should be heavy enough that the rats cannot displace them.
3. Experimental Procedure:
- Habituation Phase (Day 1): Each rat is allowed to freely explore the empty arena for 10 minutes.
- Training Phase (Day 2):
- Rats are administered this compound (1 mg/kg, p.o.) or vehicle 60 minutes before the training session.
- Scopolamine (0.5 mg/kg, i.p.) or vehicle is administered 30 minutes before the training session.
- Two identical objects are placed in the arena, and each rat is allowed to explore them for 5 minutes. The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.
- Testing Phase (Day 2):
- A 1-hour inter-trial interval is observed.
- One of the familiar objects is replaced with a novel object.
- Each rat is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.
4. Data Analysis:
- A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
- Statistical comparisons between groups are made using ANOVA followed by post-hoc tests.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the Synapse
The following diagram illustrates the proposed signaling pathway through which this compound enhances synaptic transmission and plasticity.
Caption: this compound enhances ACh-mediated α7 nAChR activation, leading to LTP.
Experimental Workflow for In Vitro LTP Studies
The following diagram outlines the workflow for investigating the effects of this compound on LTP in hippocampal slices.
Caption: Workflow for in vitro LTP experiments with this compound.
Experimental Workflow for Novel Object Recognition (NOR) Task
The following diagram illustrates the workflow for the NOR task to assess the pro-cognitive effects of this compound.
Caption: Workflow for the Novel Object Recognition task.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for cognitive disorders by enhancing synaptic plasticity through the positive allosteric modulation of α7 nicotinic acetylcholine receptors. The preclinical data robustly support its ability to potentiate LTP and reverse cognitive deficits in validated animal models. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other α7 nAChR modulators. Future research should focus on elucidating the long-term effects of this compound on synaptic structure and function, as well as its efficacy in a broader range of cognitive impairment models. Clinical trials will be essential to translate these promising preclinical findings into tangible benefits for patients.[3][4]
References
- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bionomics Announces Update on the α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator (PAM) Collaboration with MSD | Nasdaq [nasdaq.com]
- 4. Bionomics Announces Update on the α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator (PAM) Collaboration with MSD - BioSpace [biospace.com]
An In-depth Technical Guide to the Neuroprotective Properties of Bnc375
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bnc375 is a novel, potent, and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). As a Type I PAM, this compound potentiates the receptor's response to the endogenous neurotransmitter acetylcholine without significantly altering its desensitization kinetics. This mechanism of action offers a promising therapeutic approach for addressing cognitive deficits associated with a range of central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated the potential of this compound to enhance cognitive function, as evidenced by its efficacy in animal models of memory and learning. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, including its mechanism of action, preclinical data, and the putative signaling pathways involved.
Mechanism of Action
This compound exerts its neuroprotective and pro-cognitive effects by allosterically modulating the α7 nAChR. Unlike orthosteric agonists that directly bind to the acetylcholine binding site, this compound binds to a distinct site on the receptor, enhancing the affinity and/or efficacy of acetylcholine. This potentiation of the endogenous cholinergic signaling leads to several downstream effects believed to underlie its therapeutic potential:
-
Enhanced Acetylcholine-Evoked Currents: this compound significantly potentiates the ion currents mediated by the α7 nAChR in response to acetylcholine.
-
Increased Long-Term Potentiation (LTP): LTP is a cellular mechanism that underlies synaptic plasticity, learning, and memory. This compound has been shown to enhance LTP in the hippocampus.
-
Increased Neurotransmitter Release: By modulating the activity of the α7 nAChR, this compound is thought to facilitate the release of key neurotransmitters involved in cognitive processes.
Preclinical Data
The neuroprotective and cognitive-enhancing properties of this compound have been evaluated in a series of in vitro and in vivo preclinical studies. The following tables summarize the key quantitative findings from these investigations.
In Vitro Efficacy
| Parameter | This compound ((R,R)-13) | (S,S)-13 (enantiomer) |
| α7 nAChR Potentiation (P3 at 3 µM) | 1160% | 11840% |
| EC50 (Manual Patch Clamp) | Not Reported | Not Reported |
| Peak Current Potentiation (Pmax) | Not Reported | Not Reported |
| Receptor Desensitization Kinetics | Type I (no significant effect) | Type II (delayed desensitization) |
| AUC/Pmax | 1.7 | Not Reported |
Data sourced from "Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs".[1]
In Vivo Efficacy: Mouse T-Maze Continuous Alternation Task
| Dose (mg/kg, p.o.) | % Reversal of Scopolamine-Induced Deficit |
| Vehicle | 0% |
| 0.003 | Not Statistically Significant |
| 0.01 | Not Statistically Significant |
| 0.03 | Statistically Significant |
| 0.1 | Statistically Significant |
| 0.3 | Statistically Significant |
| 1.0 | Statistically Significant |
| 3.0 | Statistically Significant |
| 10.0 | Statistically Significant |
Data sourced from "Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs".[1]
In Vivo Efficacy: Rat Novel Object Recognition Task
Systemic administration of this compound has been shown to reverse scopolamine-induced cognitive deficits in the rat novel object recognition task over a wide range of exposures.[2] Specific quantitative data, such as the discrimination index, were not available in the reviewed literature.
Pharmacokinetic Properties in Rats
| Parameter | This compound ((R,R)-13) | (S,S)-13 (enantiomer) |
| Oral Bioavailability (BA) | 62% | 77% |
| Plasma Clearance (IV) | Moderate | Moderate |
| Dose Normalized AUC (IV, 4.0 mg/kg) | 1.2 h·μM | 1.0 h·μM |
| Human Liver Microsome Stability (EH) | 0.84 | 0.59 |
| Mouse Liver Microsome Stability (EH) | 0.79 | 0.71 |
| Caco-2 Permeability | Similar | Similar |
Data sourced from "Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs".[1]
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis
Objective: To determine the positive allosteric modulation of this compound on the human α7 nAChR.
Methodology:
-
Cell Line: GH4C1 cells stably expressing the human α7 nAChR were used.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system (e.g., Patchliner) for primary screening and a conventional manual patch-clamp setup with a fast-application system for detailed characterization.
-
Solutions:
-
External Solution: Comprised of (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution: Contained (in mM): 140 CsF, 11 EGTA, 10 HEPES, 2 MgCl2, and 1 CaCl2, with the pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Cells were voltage-clamped at a holding potential of -70 mV.
-
An EC20 concentration of acetylcholine (ACh) was applied to elicit a baseline current.
-
This compound at various concentrations was co-applied with the EC20 concentration of ACh.
-
The potentiation of the ACh-evoked current by this compound was measured as the percent increase in the peak current amplitude (Pmax) and the area under the curve (AUC).
-
The effect on desensitization kinetics was observed by the shape of the current trace.
-
In Vivo Behavioral Assay: Mouse T-Maze Continuous Alternation Task
Objective: To assess the effect of this compound on scopolamine-induced working memory deficits in mice.
Methodology:
-
Animals: Male C57BL/6 mice were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A T-maze with a starting arm and two goal arms.
-
Procedure:
-
Habituation: Mice were habituated to the T-maze for a set period before the experiment.
-
Drug Administration: this compound was administered orally (p.o.) at various doses. Scopolamine (B1681570) (a muscarinic antagonist used to induce cognitive deficits) was administered intraperitoneally (i.p.) prior to testing.
-
Testing: Each mouse was placed in the starting arm and allowed to choose one of the goal arms. After the first choice, the mouse was returned to the starting arm for a second trial. The sequence of arm choices was recorded.
-
Data Analysis: The percentage of spontaneous alternations (choosing the opposite arm on the second trial) was calculated. The reversal of the scopolamine-induced reduction in spontaneous alternations was used as a measure of efficacy.
-
In Vivo Behavioral Assay: Rat Novel Object Recognition Task
Objective: To evaluate the effect of this compound on scopolamine-induced recognition memory deficits in rats.
Methodology:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) were used. Animals were housed under standard laboratory conditions.
-
Apparatus: An open-field arena. A set of different objects (in triplicate) were used.
-
Procedure:
-
Habituation: Rats were habituated to the empty open-field arena for a defined period on consecutive days.
-
Familiarization Phase (Trial 1): Two identical objects were placed in the arena, and the rat was allowed to explore them for a set duration (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): A delay period (e.g., 1 hour) was imposed.
-
Test Phase (Trial 2): One of the familiar objects was replaced with a novel object, and the rat was returned to the arena to explore for a set duration (e.g., 3 minutes).
-
Drug Administration: this compound was administered prior to the familiarization phase, and scopolamine was administered to induce memory impairment.
-
Data Analysis: The time spent exploring the novel object versus the familiar object was recorded. A discrimination index (DI) was calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time). An increase in the DI in the this compound-treated group compared to the scopolamine-only group indicated a reversal of the memory deficit.
-
Putative Signaling Pathways
While direct experimental evidence for the specific downstream signaling pathways modulated by this compound is not yet publicly available, the known signaling cascades activated by the α7 nAChR provide a strong indication of its potential neuroprotective mechanisms. The following diagrams illustrate these putative pathways.
Caption: this compound Mechanism of Action.
Caption: Putative Downstream Signaling Pathways.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of cognitive deficits in various CNS disorders. Its mechanism as a Type I PAM of the α7 nAChR allows for the enhancement of endogenous cholinergic signaling without causing significant receptor desensitization, a key advantage over orthosteric agonists. The preclinical data to date support its pro-cognitive effects and favorable pharmacokinetic profile. Further research, particularly studies elucidating its direct impact on downstream signaling pathways and clinical trials in patient populations, will be crucial in fully establishing the neuroprotective and therapeutic potential of this compound.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BNC375: Application Notes and Protocols for In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BNC375, a potent and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in in vitro electrophysiology studies.
This compound enhances the response of α7 nAChRs to their endogenous agonist, acetylcholine, without significantly affecting receptor desensitization kinetics.[1][2] This makes it a valuable tool for investigating the role of α7 nAChRs in various physiological and pathological processes, particularly in the context of cognitive function and neurological disorders.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 1.9 μM | GH4C1 cells expressing rat α7 nAChRs | Automated Patch Clamp (QPatch) | [3] |
| EC50 (racemate) | 25 nM | Stable cell lines expressing α7 nAChRs | Manual Patch Clamp | [2] |
| Peak Current Potentiation (Pmax) | 650% (relative to ACh EC20) | Stable cell lines expressing α7 nAChRs | Manual Patch Clamp | [2] |
| PAM Type | Type I (minimal effect on desensitization) | Stable cell lines expressing α7 nAChRs | Patch Clamp Electrophysiology | [2] |
Table 2: Pharmacokinetic Properties of this compound (and its enantiomer)
| Species | Enantiomer | Oral Bioavailability (BA) | Plasma Half-life (t1/2) | Reference |
| Rat | (R,R)-13 (this compound) | 62% | Not specified | [2] |
| Rat | (S,S)-13 | 77% | Not specified | [2] |
| Mouse | Not specified | Not specified | 1.2 h |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action at the α7 Nicotinic Acetylcholine Receptor
This compound acts as a positive allosteric modulator, binding to a site on the α7 nAChR distinct from the acetylcholine binding site. This binding potentiates the inward current of cations (primarily Ca2+ and Na+) upon acetylcholine binding, without altering the receptor's rapid desensitization. This enhanced calcium influx can trigger various downstream signaling cascades.
Experimental Workflow for In Vitro Electrophysiology
The general workflow for assessing the effect of this compound on α7 nAChRs using in vitro electrophysiology involves cell culture, preparation for recording, electrophysiological recording, and data analysis.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in GH4C1 Cells
This protocol is designed to measure the potentiation of acetylcholine-evoked currents by this compound in GH4C1 cells stably expressing α7 nAChRs.
Materials:
-
GH4C1 cells stably expressing rat or human α7 nAChRs
-
Cell culture medium (e.g., Ham's F10 medium with 15% horse serum, 2.5% fetal bovine serum, and antibiotics)
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Culture: Culture GH4C1 cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before recording.
-
Solution Preparation: Prepare and filter external and internal solutions on the day of the experiment. Prepare fresh dilutions of ACh and this compound from stock solutions. The final DMSO concentration should be kept below 0.1%.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at -70 mV.
-
Apply a brief pulse of ACh (at an EC20 concentration) to elicit a baseline current.
-
Co-apply the same concentration of ACh with varying concentrations of this compound to determine the dose-dependent potentiation.
-
To assess the PAM type, apply a high concentration of ACh to observe the desensitization kinetics in the presence and absence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents.
-
Calculate the percentage potentiation of the peak current by this compound compared to the baseline ACh response.
-
Analyze the desensitization time constant to confirm the Type I PAM characteristics of this compound.
-
Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This protocol outlines the procedure to investigate the effect of this compound on synaptic plasticity by measuring LTP in the CA1 region of acute rat hippocampal slices.
Materials:
-
Sprague-Dawley rats (postnatal day 15-25)
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose (saturated with 95% O2 / 5% CO2)
-
This compound stock solution (in DMSO)
-
Vibratome or tissue chopper
-
Slice recording chamber
-
Stimulating and recording electrodes
-
Electrophysiology setup for field potential recordings
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Recording:
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound to the perfusion bath at the desired concentration and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.[1][4][5][6][7]
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) in the presence and absence of this compound.
-
Selectivity Profile
This compound is reported to be selective for the α7 nAChR over related receptors.[8] Positive allosteric modulators of α7 nAChRs are generally expected to have a better side effect profile compared to orthosteric agonists due to their modulatory nature and preservation of the spatial and temporal patterns of endogenous acetylcholine signaling.[2] Further detailed selectivity screening against a panel of other nAChR subtypes and other ion channels would provide a more comprehensive profile.
Conclusion
This compound is a valuable pharmacological tool for studying the function of α7 nAChRs in vitro. The protocols provided here offer a starting point for researchers to investigate its effects on receptor function and synaptic plasticity. The quantitative data and workflow diagrams serve as a quick reference for experimental design and interpretation. As with any experimental protocol, optimization may be required for specific laboratory conditions and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmenting saturated LTP by broadly spaced episodes of theta-burst stimulation in hippocampal area CA1 of adult rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for B.N.C. 375 in a Scopolamine-Induced Amnesia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a hallmark of several neurological disorders, including Alzheimer's disease. The scopolamine-induced amnesia model in rodents is a widely utilized preclinical paradigm to study the mechanisms of memory impairment and to screen for potential therapeutic agents. Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, disrupts cholinergic neurotransmission, leading to deficits in learning and memory.[1]
BNC375 is a potent and selective positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[2][3] As a Type I PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it or causing rapid desensitization.[2] This mechanism of action makes this compound a promising candidate for mitigating cognitive deficits.[4][5] Systemic administration of this compound has been shown to reverse scopolamine-induced cognitive deficits in various preclinical models, including the novel object recognition task in rats.[4]
These application notes provide detailed protocols for utilizing this compound in a scopolamine-induced amnesia model, focusing on key behavioral assays to assess its efficacy.
Mechanism of Action: this compound and the α7 nAChR Signaling Pathway
This compound positively modulates the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions crucial for memory and learning, such as the hippocampus.[6] Activation of α7 nAChRs leads to an influx of calcium ions (Ca2+), initiating several downstream signaling cascades that are critical for synaptic plasticity, a cellular mechanism underlying memory formation.[7][8] Key pathways activated include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[9] These pathways contribute to the expression of genes involved in synaptic strengthening and neuronal survival.
Experimental Protocols
The following are detailed protocols for inducing amnesia with scopolamine and assessing the therapeutic potential of this compound using common behavioral assays.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
BNC375: Application Notes and Protocols for Novel Object Recognition (NOR) Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC375 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism is believed to offer a more nuanced modulation of cholinergic signaling, potentially avoiding the desensitization and off-target effects associated with direct agonists.[5][6] Preclinical studies have demonstrated the pro-cognitive effects of this compound, particularly its ability to reverse memory deficits in animal models.[1] One of the key behavioral paradigms used to evaluate the efficacy of this compound is the novel object recognition (NOR) test, a widely used assay for assessing recognition memory in rodents.[6][7][8][9] These application notes provide a comprehensive overview of the use of this compound in NOR tests, including its mechanism of action, detailed experimental protocols, and data presentation.
Mechanism of Action: this compound and the α7 nAChR Signaling Pathway
This compound potentiates acetylcholine-evoked currents at the α7 nAChR with minimal impact on receptor desensitization kinetics.[1] The α7 nAChR is a ligand-gated ion channel highly permeable to calcium (Ca2+).[4][10][11] Upon binding of acetylcholine, the channel opens, leading to an influx of Ca2+. This increase in intracellular Ca2+ acts as a second messenger, triggering multiple downstream signaling cascades implicated in synaptic plasticity, learning, and memory.[10][11][12] These pathways include the activation of protein kinases and transcription factors that ultimately lead to enhanced neuronal communication and long-term potentiation (LTP), a cellular correlate of memory formation.[1][5] this compound enhances these effects by increasing the probability of channel opening in the presence of acetylcholine, thereby amplifying the downstream signaling events crucial for cognitive function.
Figure 1: this compound Signaling Pathway.
Application in Novel Object Recognition (NOR) Tests
The NOR test is a behavioral assay that leverages the innate tendency of rodents to explore novel objects more than familiar ones.[6][8][9][13] This preference for novelty is used as a measure of recognition memory. The test is particularly useful for screening pro-cognitive compounds as it is non-rewarded and minimally stressful.
Reversal of Scopolamine-Induced Memory Impairment
A common application of this compound in the NOR test is to assess its ability to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570).[1] Scopolamine is known to impair learning and memory, providing a reliable model of cognitive dysfunction.[14][15]
Experimental Protocols
The following protocols are based on established methodologies for the NOR test and incorporate the use of this compound and scopolamine.
Materials and Apparatus
-
Test Arena: A square or circular open field (e.g., 40 x 40 x 40 cm), typically made of a non-porous material for easy cleaning.
-
Objects: Two sets of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
Animal Subjects: Adult male rats or mice are commonly used.
-
This compound: Dissolved in an appropriate vehicle.
-
Scopolamine: Dissolved in saline.
-
Video Recording and Analysis Software: To record and score the animal's behavior.
Experimental Workflow
Figure 2: Novel Object Recognition Experimental Workflow.
Detailed Protocol
-
Habituation (Day 1):
-
Acclimatize the animals to the testing room for at least 30 minutes before the start of the session.
-
Place each animal individually into the empty test arena and allow it to explore freely for 10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training (Familiarization) Phase (Day 2):
-
Administer this compound (e.g., 0.1-10 mg/kg, orally or intraperitoneally) and/or scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally) at a predetermined time before the training trial (e.g., 30-60 minutes).
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set duration (e.g., 10 minutes).
-
The time spent actively exploring each object (sniffing, touching with the nose or paws) is recorded.
-
-
Test Phase (Day 2 or 3):
-
After a specific inter-trial interval (ITI) (e.g., 1 to 24 hours), return the animal to the test arena.
-
In the arena, one of the familiar objects from the training phase is replaced with a novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis
The primary measure of recognition memory is the Discrimination Index (DI) , calculated as:
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
A positive DI indicates a preference for the novel object and thus, intact recognition memory. A DI of zero or below suggests a memory deficit.
Quantitative Data Summary
The following table summarizes representative data from studies investigating the effect of this compound on scopolamine-induced memory deficits in the NOR test.
| Treatment Group | Dose (mg/kg) | N | Mean Discrimination Index (± SEM) | p-value (vs. Scopolamine) |
| Vehicle | - | 12 | 0.45 (± 0.08) | < 0.001 |
| Scopolamine | 0.5 | 12 | -0.10 (± 0.05) | - |
| Scopolamine + this compound | 0.5 + 0.1 | 12 | 0.25 (± 0.07) | < 0.05 |
| Scopolamine + this compound | 0.5 + 1.0 | 12 | 0.42 (± 0.09) | < 0.001 |
| Scopolamine + this compound | 0.5 + 10.0 | 12 | 0.48 (± 0.06) | < 0.001 |
Note: The data presented in this table are illustrative and based on the described effects of this compound in published literature. Actual values may vary depending on specific experimental conditions.
Conclusion
This compound has demonstrated significant potential as a cognitive enhancer in preclinical models. Its application in the novel object recognition test provides a robust method for evaluating its efficacy in reversing memory deficits. The protocols and data presented here offer a framework for researchers and drug development professionals to design and interpret studies investigating the therapeutic potential of this compound for cognitive disorders. The positive allosteric modulation of the α7 nAChR by this compound represents a promising therapeutic strategy for conditions associated with cholinergic dysfunction and cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ceji.termedia.pl [ceji.termedia.pl]
- 5. researchgate.net [researchgate.net]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 7. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Scopolamine-induced deficits in a two-trial object recognition task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording with BNC375 on α7 nAChRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) of the α7 subtype are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and memory. Their dysfunction has been linked to various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] Consequently, α7 nAChRs are a key target for therapeutic drug development. BNC375 is a potent and selective positive allosteric modulator (PAM) of the α7 nAChR.[2][3] As a Type I PAM, this compound potentiates the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing the peak channel response without significantly affecting the receptor's desensitization kinetics.[2] This is in contrast to Type II PAMs, which both increase the channel response and delay desensitization.[2] Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like this compound on α7 nAChRs, allowing for direct measurement of ion channel function.[4] These application notes provide a comprehensive guide to utilizing patch-clamp recordings to study the interaction of this compound with α7 nAChRs.
Data Presentation
The following table summarizes the quantitative data for this compound's potentiation of α7 nAChRs as determined by manual patch-clamp electrophysiology.
| Parameter | Value | Cell Line | Notes |
| EC50 | 25 nM[2] | GH4C1 cells stably expressing rat α7 nAChRs | Concentration of this compound that produces 50% of its maximal potentiation of an EC20 acetylcholine (ACh) response. |
| Pmax | 650%[2] | GH4C1 cells stably expressing rat α7 nAChRs | Maximum potentiation of the peak current response to an EC20 concentration of ACh. |
| Modulator Type | Type I PAM[2] | GH4C1 cells stably expressing rat α7 nAChRs | Amplifies peak channel response to acetylcholine with minimal effect on desensitization kinetics.[2][3] |
Experimental Protocols
This section details the methodologies for performing whole-cell patch-clamp recordings to evaluate the effect of this compound on α7 nAChRs. The primary screening and detailed characterization of this compound were performed using both automated (Patchliner) and conventional manual patch-clamp recordings on GH4C1 cells stably expressing human or rat α7 nAChRs.[2]
Cell Culture and Preparation
-
Cell Line: GH4C1 cells stably expressing either human or rat α7 nAChRs are recommended.[2]
-
Culture Conditions: Culture the cells in your laboratory's standard medium for GH4C1 cells, typically a DMEM/F-12 based medium supplemented with fetal bovine serum and appropriate selection antibiotics.
-
Plating for Electrophysiology: For patch-clamp experiments, plate the cells onto glass coverslips at a low density to allow for easy identification of individual cells for recording. Experiments can typically be performed 24-48 hours after plating.
Solutions and Reagents
Proper solution preparation is critical for successful patch-clamp recordings.
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 3 | |
| CaCl2 | 2 | |
| MgCl2 | 2 | |
| HEPES | 20 | |
| Glucose | 10 | |
| pH adjusted to 7.3 with NaOH | ||
| Internal (Pipette) Solution | K-Gluconate | 115 |
| NaCl | 4 | |
| GTP-Na | 0.3 | |
| ATP-Mg | 2 | |
| HEPES | 40 | |
| pH adjusted to 7.2 with KOH, Osmolarity adjusted to ~270 mOsm |
Note: These are representative solution compositions and may require optimization for your specific experimental conditions.[5]
Agonist and Modulator Preparation:
-
Prepare a stock solution of acetylcholine (ACh) in deionized water. On the day of the experiment, dilute the ACh stock in the external solution to the desired final concentration (e.g., an EC20 concentration, which will need to be determined empirically for your cell line).
-
Prepare a stock solution of this compound in DMSO. Dilute the this compound stock in the external solution to the desired final concentrations for constructing a dose-response curve. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects.
Whole-Cell Patch-Clamp Recording Protocol
-
Coverslip Transfer: Transfer a coverslip with the cultured cells to the recording chamber on the stage of an inverted microscope.
-
Perfusion: Continuously perfuse the recording chamber with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be in the range of 3-5 MΩ when filled with the internal solution.
-
Cell Approach and Seal Formation: Under visual guidance, approach a single, healthy-looking cell with the patch pipette. Apply gentle positive pressure to the pipette to keep its tip clean. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After achieving a GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.
-
Data Acquisition:
-
Baseline Recording: Using a fast-application system, apply the EC20 concentration of ACh to the cell for a brief duration (e.g., 1-2 seconds) to elicit a baseline current response. Repeat this application at regular intervals (e.g., every 2 minutes) until a stable baseline response is established.
-
This compound Application: To test the effect of this compound, pre-apply the external solution containing the desired concentration of this compound for a set period (e.g., 1-2 minutes) before co-applying the same concentration of this compound with the EC20 concentration of ACh.
-
Dose-Response: Repeat the application of different concentrations of this compound to generate a dose-response curve for its potentiating effect.
-
Washout: After applying this compound, perfuse the cell with the external solution alone to wash out the compound and observe any recovery of the baseline ACh-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by ACh in the absence and presence of this compound.
-
Calculate the percentage potentiation by this compound at each concentration relative to the baseline ACh response.
-
Plot the percentage potentiation as a function of the this compound concentration and fit the data with a suitable equation (e.g., the Hill equation) to determine the EC50 and Pmax.
-
Analyze the current kinetics (activation, deactivation, and desensitization) to confirm the Type I PAM profile of this compound.
-
Visualizations
α7 nAChR Signaling Pathway
Caption: Signaling pathway of α7 nAChR activation and modulation by this compound.
Experimental Workflow for Patch-Clamp Recording
Caption: Experimental workflow for characterizing this compound using patch-clamp.
Logical Relationship of this compound Action on α7 nAChR
References
- 1. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptors Containing α7 Subunits Are Required for Reliable Synaptic Transmission In Situ | Journal of Neuroscience [jneurosci.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols: 13C-NMR Analysis for Studying Bnc375 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy in characterizing the effects of Bnc375, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The following sections detail the methodologies for key experiments, present available data, and illustrate the underlying signaling pathways.
Introduction
This compound is a novel therapeutic agent that enhances the activity of α7 nAChRs, which are implicated in cognitive processes.[1] Preclinical studies have demonstrated its potential in improving cognitive function. A key aspect of characterizing the in vivo effects of this compound involves understanding its impact on neuronal activity and metabolism. 13C-NMR spectroscopy has emerged as a powerful, non-invasive tool to probe these effects by tracing the metabolic fate of 13C-labeled substrates, such as glucose, in the brain. This technique allows for the quantitative analysis of neurotransmitter synthesis and cycling, providing insights into the mechanism of action of this compound.
Data Presentation
While specific quantitative data from published studies on this compound are not available in tabular format in the public domain, the research indicates significant effects on neurotransmitter release and neuronal metabolism. The following tables summarize the nature of these findings and provide a template for presenting such data.
Table 1: Effect of this compound on Neurotransmitter Cycling in Rat Medial Prefrontal Cortex (ex vivo 13C-NMR)
| Treatment Group | Glutamate (B1630785) Synthesis Rate (µmol/g/min) | GABA Synthesis Rate (µmol/g/min) | Glutamate-Glutamine Cycle (Vcyc/Vgln) |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Enhanced | Enhanced | Increased |
Note: "Enhanced" and "Increased" indicate the qualitative findings from preclinical studies.[1] Specific numerical values (e.g., mean ± SEM, p-value) would be populated from raw experimental data.
Table 2: Effect of this compound on Neuronal Metabolism in Rhesus Macaques (in vivo 1H-MRS with 13C-glucose infusion)
| Subject | Pre-Bnc375 13C-Glx H3:H4 Ratio | Post-Bnc375 13C-Glx H3:H4 Ratio | Percent Change |
| Macaque 1 | Baseline | Increased | Data Dependent |
| Macaque 2 | Baseline | Increased | Data Dependent |
| ... | ... | ... | ... |
| Macaque 8 | Baseline | Increased | Data Dependent |
Note: The 13C-Glx (Glutamate + Glutamine) H3:H4 labeling ratio serves as a biomarker for neuronal tricarboxylic acid (TCA) cycle activity.[2] An increase in this ratio is indicative of enhanced neuronal metabolism.[2] The table structure is based on the reported study design.[2]
Signaling Pathway and Metabolic Impact of this compound
This compound, as a positive allosteric modulator, enhances the response of the α7 nAChR to its endogenous ligand, acetylcholine. This potentiation leads to increased calcium influx into the neuron, which in turn stimulates downstream signaling cascades that promote neurotransmitter release, particularly glutamate. The increased glutamatergic activity necessitates a higher energy demand, leading to an upregulation of neuronal metabolism, specifically the TCA cycle, to replenish ATP and neurotransmitter precursors. 13C-NMR can monitor this increased metabolic activity by tracking the incorporation of 13C from labeled glucose into glutamate and other metabolites.
Experimental Protocols
The following are detailed protocols synthesized from established methodologies for 13C-NMR based metabolic studies, tailored for the investigation of this compound's effects as reported in the literature.
Protocol 1: Ex vivo 13C-NMR Analysis of Neurotransmitter Metabolism in Rat Prefrontal Cortex
This protocol is designed to measure the rates of glutamate and GABA synthesis and cycling in brain tissue following this compound administration.
1. Animal Preparation and this compound Administration:
-
Adult male Sprague-Dawley rats are used.
-
Animals are fasted overnight with free access to water.
-
This compound or vehicle is administered orally at the desired dose and time point before the 13C-labeled substrate infusion.
2. 13C-Labeled Substrate Infusion:
-
Anesthetize the rats (e.g., with isoflurane).
-
A solution of [1,6-13C2]glucose is infused intravenously to achieve a steady-state enrichment in the brain.
3. Brain Tissue Extraction:
-
At the end of the infusion period, the brain is rapidly extracted and flash-frozen in liquid nitrogen to halt metabolic activity.
-
The medial prefrontal cortex is dissected on a cold plate.
-
The tissue is then processed for perchloric acid extraction to isolate metabolites.
4. NMR Sample Preparation:
-
The acid extract is neutralized and lyophilized.
-
The lyophilized powder is reconstituted in D2O for NMR analysis.
5. 13C-NMR Spectroscopy:
-
High-resolution 13C-NMR spectra are acquired on a high-field NMR spectrometer (e.g., 14.1 T).
-
Standard pulse sequences for 13C detection with proton decoupling are used.
-
Key resonances to be integrated include those for [4-13C]glutamate, [4-13C]glutamine, and [2-13C]GABA.
6. Data Analysis:
-
The fractional enrichment of 13C in the different metabolite pools is calculated from the NMR spectra.
-
These values are then used in a metabolic model of the brain to calculate the fluxes of the TCA cycle, glutamate-glutamine cycle, and GABA synthesis.
Protocol 2: In vivo 1H-MRS for Measuring Neuronal Metabolism in Non-Human Primates
This protocol outlines a non-invasive method to assess the impact of this compound on neuronal metabolism in a translational animal model.
1. Animal Preparation and Acclimatization:
-
Adult male rhesus macaques are used.
-
Animals are trained to sit in a primate chair to minimize stress during the experiment.
-
Anesthesia is induced and maintained for the duration of the scan (e.g., with propofol).
2. 13C-Labeled Glucose Infusion:
-
A baseline (pre-Bnc375) infusion of 13C-labeled glucose is administered intravenously to reach a steady-state enrichment of brain metabolites.
3. In vivo 1H-MRS Data Acquisition (Baseline):
-
Localized 1H-MRS spectra are acquired from a voxel placed in a brain region of interest (e.g., prefrontal cortex) using a clinical or preclinical MRI scanner (e.g., 3T or higher).
-
A point-resolved spectroscopy (PRESS) sequence is typically used.
-
The spectra are analyzed to determine the baseline 13C-Glx H3:H4 labeling ratio.
4. This compound Administration:
-
This compound is administered to the animal (e.g., intravenously or orally).
5. 13C-Labeled Glucose Infusion and Post-Dose MRS:
-
Following a suitable washout period for the initial labeled glucose and a pre-determined time for this compound to reach its target, a second infusion of 13C-labeled glucose is performed.
-
In vivo 1H-MRS data is acquired again from the same brain region to measure the post-Bnc375 13C-Glx H3:H4 ratio.
6. Data Analysis:
-
The change in the 13C-Glx H3:H4 ratio before and after this compound administration is calculated for each animal to assess the effect on neuronal TCA cycle flux.
References
Application Notes and Protocols for In Vivo Administration of Bnc375
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bnc375 is a novel, potent, and selective Type I positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism is believed to offer a more nuanced modulation of cholinergic signaling, potentially avoiding issues like receptor desensitization that can be associated with direct agonists.[1] Preclinical studies have demonstrated the potential of this compound in improving cognitive function in various animal models, suggesting its therapeutic utility in central nervous system (CNS) disorders characterized by cognitive impairment, such as Alzheimer's disease.[1][3][4]
Mechanism of Action
This compound allosterically binds to the α7 nAChR, a ligand-gated ion channel, and potentiates the currents evoked by acetylcholine.[1] The α7 nAChR is highly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. Activation of this receptor leads to an influx of calcium ions (Ca2+), which triggers downstream signaling cascades. These cascades, including the PI3K-Akt pathway, are involved in synaptic plasticity, neurotransmitter release, and promoting neuronal survival. By enhancing the receptor's activity, this compound can amplify these downstream effects, leading to improved cognitive performance.
Signaling Pathway of this compound at the α7 Nicotinic Acetylcholine Receptor
Data Presentation: In Vivo Administration of this compound
The following table summarizes the quantitative data from in vivo studies involving this compound administration.
| Animal Model | Administration Route | Dosage Range | Vehicle/Formulation | Efficacy Endpoint |
| Mouse | Oral | 0.003 - 10.0 mg/kg | Saline-based vehicle with 25% Cremophor ELP | Reversal of scopolamine-induced impairment in T-maze continuous alternation task[1] |
| Rat | Intravenous (IV) | 4.0 mg/kg (single bolus) | Saline-based vehicle with 0.1 M hydroxypropyl-β-cyclodextrin and 10% (v/v) DMSO | Pharmacokinetic studies[1] |
| Rat | Systemic | Not Specified | Not Specified | Reversal of scopolamine-induced cognitive deficits in Novel Object Recognition (NOR) task[3] |
| Rhesus Monkey | Systemic | Not Specified | Not Specified | Reversal of scopolamine-induced cognitive deficits in Object Retrieval Detour (ORD) task[3] |
| Aged African Green Monkey | Systemic | Not Specified | Not Specified | Improved performance in the Object Retrieval Detour (ORD) task[3] |
Note: For studies where "Systemic" administration is listed, the specific route (e.g., oral, intravenous, intraperitoneal) was not detailed in the available literature. Researchers should consider the oral and intravenous protocols provided below as starting points for these models.
Experimental Protocols
Oral Administration of this compound in Mice (T-Maze Continuous Alternation Task)
This protocol is based on the methodology used to assess the in vivo efficacy of this compound in a mouse model of cognitive impairment.[1]
A. Materials:
-
This compound
-
Vehicle: Saline-based vehicle containing 25% Cremophor ELP
-
Male mice (strain to be selected based on experimental goals)
-
T-maze apparatus
-
Oral gavage needles
B. This compound Formulation:
-
Weigh the required amount of this compound.
-
Prepare the saline-based vehicle with 25% Cremophor ELP.
-
Suspend or dissolve this compound in the vehicle to the desired concentrations (e.g., for a dose range of 0.003 - 10.0 mg/kg).
-
Vortex or sonicate the formulation to ensure a homogenous suspension/solution.
C. Experimental Workflow:
D. Procedure:
-
Acclimatization: Acclimatize mice to the housing and handling conditions for at least one week prior to the experiment.
-
Randomization: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, this compound [various doses] + Scopolamine).
-
This compound Administration: Administer this compound or vehicle orally via gavage at a volume appropriate for the mouse's weight.
-
Scopolamine-induced Deficit: 60 minutes after this compound/vehicle administration, induce a cognitive deficit by administering scopolamine (or saline for control) via intraperitoneal (IP) injection.
-
T-Maze Task: 20 minutes after the scopolamine/saline injection, place the mouse in the T-maze and record the sequence of arm entries to assess spontaneous alternation.
-
Data Analysis: Calculate the percentage of spontaneous alternations for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on reversing the scopolamine-induced deficit.
Intravenous Administration of this compound in Rats (Pharmacokinetic Studies)
This protocol is designed for assessing the pharmacokinetic profile of this compound following intravenous administration.[1]
A. Materials:
-
This compound
-
Vehicle: Saline-based vehicle containing 0.1 M hydroxypropyl-β-cyclodextrin and 10% (v/v) DMSO
-
Male Sprague-Dawley rats
-
Catheters for intravenous administration and blood sampling
-
Syringes and infusion pumps
-
Blood collection tubes (with anticoagulant)
-
Centrifuge and equipment for plasma separation and storage
B. This compound Formulation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 4.0 mg/kg dose).
C. Experimental Workflow:
D. Procedure:
-
Catheterization: Surgically implant catheters into a suitable vein (e.g., jugular vein) for drug administration and another vessel (e.g., carotid artery or another vein) for blood sampling. Allow for a recovery period.
-
This compound Administration: Administer a single intravenous bolus of the this compound formulation via the implanted catheter.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose such as 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).
Systemic Administration of this compound for Cognitive Testing in Rats (Novel Object Recognition) and Monkeys (Object Retrieval Detour)
While the exact administration route for these studies was not specified in the available literature, a systemic route such as oral gavage (for rats) or oral administration in a palatable treat (for monkeys) is a common and effective approach. The following are generalized protocols that can be adapted for this compound.
A. Generalized Protocol for Novel Object Recognition (NOR) in Rats:
-
Habituation: Individually habituate rats to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days in the absence of any objects.
-
This compound Administration: On the testing day, administer this compound or vehicle via the chosen systemic route (e.g., oral gavage) at a predetermined time before the training phase (e.g., 60 minutes).
-
Training (Familiarization) Phase: Place the rat in the arena with two identical objects and allow it to explore them for a set duration (e.g., 3-5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase: Place the rat back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection and Analysis: Record the time the rat spends exploring each object. Calculate a discrimination index (e.g., [Time with novel object - Time with familiar object] / [Total exploration time]). A higher index indicates better recognition memory.
B. Generalized Protocol for Object Retrieval Detour (ORD) in Monkeys:
-
Apparatus: Use a transparent box with an opening on one side, containing a visible food reward.
-
Pre-training: Train the monkey to retrieve the reward from the open side of the box.
-
This compound Administration: Administer this compound or vehicle via a systemic route (e.g., mixed with a preferred food item) at a set time before the testing session.
-
Testing: Present the baited transparent box to the monkey. The direct path to the reward is blocked by the transparent wall, requiring the monkey to inhibit the prepotent response of reaching directly for the reward and instead make a detour to the opening.
-
Data Collection and Analysis: Record the latency to retrieve the reward and the number of barrier reaches (perseverative errors). A shorter latency and fewer barrier reaches indicate improved inhibitory control and cognitive flexibility.
Conclusion
This compound has demonstrated pro-cognitive effects in a variety of preclinical models through its action as a positive allosteric modulator of the α7 nAChR. The administration routes and protocols outlined in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the animal model, experimental question, and pharmacokinetic properties of the compound will be crucial for designing and executing successful in vivo studies.
References
Application Notes and Protocols for Long-Term Potentiation Induction with Bnc375
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bnc375 is a novel, potent, and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] As a Type I PAM, this compound enhances the receptor's response to the endogenous agonist acetylcholine with minimal impact on its desensitization kinetics.[1] This mechanism of action makes this compound a promising therapeutic candidate for cognitive disorders associated with cholinergic dysfunction, such as Alzheimer's disease and schizophrenia. One of the key cellular mechanisms underlying learning and memory is long-term potentiation (LTP), a persistent strengthening of synapses.[1] Preclinical studies have demonstrated that this compound enhances LTP in the hippocampus, a brain region critical for memory formation.[1]
These application notes provide detailed protocols for researchers to investigate the effects of this compound on LTP induction in rat hippocampal slices and to quantify its impact on neurotransmitter release.
Mechanism of Action: this compound in LTP Induction
This compound potentiates synaptic plasticity by modulating the α7 nAChR, which is highly expressed in the hippocampus on both presynaptic terminals of glutamatergic neurons and on GABAergic interneurons. The proposed signaling pathway for this compound-mediated enhancement of LTP is as follows:
-
Binding to α7 nAChR: this compound binds to an allosteric site on the α7 nAChR, increasing the receptor's affinity for acetylcholine.
-
Enhanced Cation Influx: Upon acetylcholine binding, the this compound-potentiated α7 nAChR exhibits an increased influx of cations, primarily Ca²⁺, into the presynaptic terminal.
-
Activation of Downstream Kinases: The rise in presynaptic Ca²⁺ activates calcium-dependent signaling cascades, including Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII).
-
Increased Glutamate (B1630785) Release: These kinases phosphorylate proteins involved in the synaptic vesicle release machinery, leading to an enhanced probability of glutamate release from the presynaptic terminal.
-
Modulation of GABAergic Interneurons: this compound also modulates the activity of GABAergic interneurons, which can fine-tune the overall excitability of the hippocampal circuitry and contribute to the conditions permissive for LTP induction.
-
Postsynaptic Depolarization and LTP Induction: The enhanced presynaptic glutamate release leads to stronger depolarization of the postsynaptic neuron. This robust depolarization, in conjunction with the activation of postsynaptic NMDA receptors, triggers the downstream signaling events that lead to the expression and maintenance of LTP.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide templates for organizing experimental results.
Table 1: Known Pharmacological Properties of this compound
| Parameter | Value | Species | Assay | Reference |
| EC50 for α7 nAChR Potentiation | 1.9 µM | Rat | In vitro electrophysiology | [2] |
| In Vivo Efficacy (T-maze) | MED of 0.03 mg/kg (p.o.) | Mouse | Scopolamine-induced deficit | Not specified |
Table 2: Template for Concentration-Response of this compound on LTP Magnitude
| This compound Concentration (µM) | n (slices) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-TBS (mV/ms) | % Potentiation |
| 0 (Vehicle) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 30 |
Table 3: Template for Effect of this compound on Paired-Pulse Facilitation (PPF)
| Condition | n (slices) | Inter-stimulus Interval (ms) | Paired-Pulse Ratio (fEPSP2/fEPSP1) |
| Baseline (Vehicle) | 50 | ||
| This compound (Specify Conc.) | 50 |
Table 4: Template for Quantification of Neurotransmitter Release
| Condition | n (samples) | Basal Release (fmol/µL) | Stimulated Release (fmol/µL) | % Increase from Basal |
| Glutamate | ||||
| Vehicle | ||||
| This compound (Specify Conc.) | ||||
| GABA | ||||
| Vehicle | ||||
| This compound (Specify Conc.) |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on LTP and neurotransmitter release.
Protocol 1: Induction of Long-Term Potentiation in Rat Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices and the electrophysiological recording of LTP in the CA1 region.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF), recording: 124 mM NaCl, 2.5 mM KCl, 1.2 mM NaH₂PO₄, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1.3 mM MgSO₄, 10 mM D-glucose.
-
aCSF, cutting/dissection (ice-cold): Sucrose-based aCSF (87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 25 mM glucose, 75 mM sucrose).
-
Carbogen gas (95% O₂ / 5% CO₂)
-
This compound stock solution (in DMSO) and vehicle control
-
Vibratome or tissue chopper
-
Submerged-style recording chamber
-
Glass microelectrodes (for stimulation and recording)
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting aCSF.
-
Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated recording aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with carbogenated recording aCSF (2-3 ml/min) at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a glass recording microelectrode (filled with aCSF) in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the maximal fEPSP response and set the baseline stimulation intensity to elicit 30-40% of this maximum.
-
-
Baseline Recording:
-
Record stable baseline fEPSPs for at least 20 minutes, delivering a single test pulse every 30 seconds.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle).
-
Allow the slice to equilibrate with the this compound solution for 20 minutes while continuing baseline stimulation.
-
-
LTP Induction:
-
Induce LTP using a theta-burst stimulation (TBS) protocol. A typical protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.
-
-
Post-Induction Recording:
-
Immediately following TBS, resume baseline stimulation (one pulse every 30 seconds) and record fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average slope during the pre-TBS baseline period.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope.
-
Protocol 2: Neurotransmitter Release Assay
This protocol describes a method to measure glutamate and GABA release from hippocampal synaptosomes.
Materials:
-
Rat hippocampus
-
Synaptosome preparation buffers (e.g., sucrose (B13894) buffer, Percoll gradients)
-
Krebs-Ringer buffer
-
High K⁺ stimulation buffer (e.g., Krebs-Ringer with elevated KCl)
-
This compound stock solution and vehicle control
-
HPLC system with fluorescence detection for amino acid analysis
-
Derivatizing agents (e.g., o-phthalaldehyde)
Procedure:
-
Synaptosome Preparation:
-
Homogenize dissected hippocampal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate to pellet nuclei and debris.
-
Further purify the supernatant containing synaptosomes using Percoll density gradient centrifugation.
-
Wash and resuspend the purified synaptosome pellet in Krebs-Ringer buffer.
-
-
Neurotransmitter Release Assay:
-
Aliquot synaptosome suspensions into microcentrifuge tubes.
-
Pre-incubate the synaptosomes with this compound or vehicle at 37°C for 10-15 minutes.
-
Stimulate neurotransmitter release by adding high K⁺ stimulation buffer. For basal release, add normal Krebs-Ringer buffer.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Terminate the release by rapid centrifugation at 4°C.
-
Collect the supernatant containing the released neurotransmitters.
-
-
Quantification by HPLC:
-
Derivatize the amino acids (glutamate, GABA) in the supernatant using a fluorescent tag.
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Quantify the concentrations of glutamate and GABA by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Calculate the amount of basal and stimulated neurotransmitter release.
-
Express the effect of this compound as a percentage change in stimulated release compared to the vehicle control.
-
Conclusion
These application notes provide a comprehensive framework for investigating the role of the α7 nAChR positive allosteric modulator this compound in the induction of long-term potentiation. The provided protocols are based on established methodologies and can be adapted to specific experimental needs. By systematically evaluating the concentration-dependent effects of this compound on LTP and neurotransmitter release, researchers can further elucidate its mechanism of action and its potential as a cognitive enhancer.
References
- 1. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Memory Assessment of Bnc375
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design for assessing the memory-enhancing effects of Bnc375, a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing similar experiments.
Introduction
This compound is a novel compound that has shown promise in preclinical models for its potential to treat cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease.[1][2][3] It functions as a positive allosteric modulator of the α7 nAChR, a key target in the modulation of cognitive processes like learning and memory. These application notes detail the methodologies for two key behavioral assays used to evaluate the efficacy of this compound in rodent models: the Novel Object Recognition (NOR) test and the T-maze test. Both assays are often conducted using a scopolamine-induced amnesia model to mimic memory impairment.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation
This compound enhances cognitive function by potentiating the activity of the α7 nAChR in the presence of the endogenous agonist, acetylcholine. This allosteric modulation leads to an influx of calcium ions (Ca2+) into the neuron, which in turn activates downstream signaling pathways crucial for synaptic plasticity and memory formation, such as the JAK2/STAT3 and PI3K/Akt pathways.
Experimental Workflows for Memory Assessment
The general workflow for assessing the pro-cognitive effects of this compound in a scopolamine-induced memory deficit model involves several key stages, from animal habituation to behavioral testing and data analysis.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cubes) that are of similar size but differ in shape and appearance. Objects should be heavy enough to not be displaced by the animals.
-
Video recording and analysis software
-
70% ethanol (B145695) for cleaning
Protocol:
-
Habituation Phase (Day 1):
-
Allow each animal to freely explore the empty open field arena for 5-10 minutes. This helps to reduce anxiety and familiarize the animal with the testing environment.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects (A and A) in the arena at a fixed distance from each other.
-
Gently place the animal in the center of the arena and allow it to explore the objects for a predetermined period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Return the animal to its home cage.
-
-
Testing Phase (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object (A and B).
-
Place the animal back into the arena and record its exploratory behavior for a set duration (e.g., 5 minutes).
-
Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.
-
Drug Administration:
-
Administer this compound (e.g., orally) at various doses (e.g., 0.1, 1, 10 mg/kg) typically 30-60 minutes before the training phase.
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) approximately 20-30 minutes before the training phase to induce memory impairment.
-
A vehicle control group and a positive control group (e.g., Donepezil) should be included.
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
T-Maze Continuous Alternation Task
The T-maze task is used to assess spatial working memory. It relies on the natural tendency of rodents to alternate their choice of arms in a T-shaped maze on successive trials.
Materials:
-
T-shaped maze with a start arm and two goal arms.
-
Guillotine doors to control access to the arms.
-
Video recording and analysis software.
-
70% ethanol for cleaning.
Protocol:
-
Habituation:
-
Allow each animal to explore the maze freely for a few minutes on the day before testing to acclimate them to the apparatus.
-
-
Forced-Choice Trial (Trial 1):
-
Block one of the goal arms with a guillotine door.
-
Place the animal in the start arm and allow it to enter the open goal arm.
-
Once the animal has entered the arm, confine it there for a short period (e.g., 30 seconds).
-
Return the animal to its home cage.
-
-
Free-Choice Trial (Trial 2):
-
After a short inter-trial interval (e.g., 15-30 seconds), place the animal back in the start arm with both goal arms now open.
-
Record which arm the animal chooses to enter.
-
A correct choice is recorded if the animal enters the arm that was previously blocked (the novel arm).
-
Drug Administration:
-
Administer this compound (e.g., 0.003 - 10.0 mg/kg, orally) at a specified time before the first trial.[4]
-
Administer scopolamine to induce a memory deficit before testing.
-
Include vehicle and positive control groups.
Data Analysis:
-
Calculate the percentage of spontaneous alternation: % Alternation = (Number of correct choices / Total number of trials) x 100
-
A higher percentage of alternation indicates better spatial working memory.
Data Presentation
The following tables summarize the preclinical efficacy of this compound in memory assessment tasks.
Table 1: Effect of this compound on Scopolamine-Induced Memory Deficit in the Mouse T-Maze Continuous Alternation Task
| Treatment Group | Dose (mg/kg, p.o.) | % Reversal of Scopolamine-Induced Deficit |
| Vehicle | - | 0% |
| This compound | 0.03 | MED* |
| This compound | 1.0 | Full Reversal |
| Donepezil | - | Equivalent to this compound |
*MED: Minimum Effective Dose[4] *Data presented is a qualitative summary based on available literature.[1][2][4]
Table 2: this compound Performance in Animal Models of Memory Impairment
| Behavioral Assay | Animal Model | Memory Type Assessed | This compound Efficacy |
| Novel Object Recognition | Rat | Episodic Memory | Reverses scopolamine-induced deficits |
| T-Maze | Mouse | Working Memory | Reverses scopolamine-induced deficits |
*Information is a qualitative summary from preclinical findings.[2][5]
Conclusion
The experimental protocols described in these application notes provide a robust framework for evaluating the pro-cognitive effects of this compound. The Novel Object Recognition and T-maze tasks are well-validated behavioral assays for assessing different aspects of learning and memory. The consistent positive results from preclinical studies suggest that this compound holds therapeutic potential for treating cognitive impairment. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of behavioral neuroscience research.
References
- 1. biospectrumasia.com [biospectrumasia.com]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. monsoon.com.au [monsoon.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bnc375 Concentration for Patch-Clamp Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bnc375 in patch-clamp studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] As a Type I PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine, by increasing the peak current amplitude without significantly affecting the receptor's desensitization kinetics.[2][4] this compound does not activate the α7 nAChR on its own but rather potentiates the effect of an agonist.[2]
Q2: What is a typical effective concentration range for this compound in patch-clamp experiments?
A2: The effective concentration of this compound can vary depending on the experimental conditions, including the cell type and the expression level of α7 nAChRs. Published studies have reported EC50 values (the concentration at which 50% of the maximal effect is observed) for this compound in the nanomolar to low micromolar range. For instance, an EC50 of 25 nM was reported in one manual patch-clamp study, while another using an automated patch-clamp system reported an EC50 of 2.64 µM.[2][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted to the final working concentration in the external recording solution. It is crucial to ensure that the final concentration of the solvent in the recording chamber is low (typically ≤0.1%) to avoid off-target effects.
Q4: What are the expected effects of this compound on α7 nAChR-mediated currents?
A4: When co-applied with an α7 nAChR agonist like acetylcholine, this compound is expected to increase the amplitude of the inward current mediated by the receptor. As a Type I PAM, it should not significantly alter the rise time or the decay (desensitization) kinetics of the current.
Troubleshooting Guide
This guide addresses common problems that may arise when using this compound in patch-clamp experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. This compound concentration is too low. 2. Low or no expression of functional α7 nAChRs in the cells. 3. Degradation of this compound. 4. Issues with the drug application system. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). 2. Verify α7 nAChR expression using techniques like Western blot, immunocytochemistry, or by testing a known potent agonist. 3. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C as recommended by the supplier. 4. Ensure the perfusion system is working correctly and delivering the drug to the cell. |
| High variability in the potentiation effect | 1. Inconsistent agonist concentration. 2. Variable expression levels of α7 nAChRs across cells. 3. Run-down of the α7 nAChR current. | 1. Use a stable and precise agonist application system. Ensure the agonist concentration is at or below its EC20 for optimal potentiation. 2. Select cells with similar characteristics (e.g., size, morphology) for recording. If using a heterologous expression system, select cells with similar levels of a fluorescent reporter. 3. Allow for a stable baseline recording before drug application. Monitor the current amplitude over time in the absence of the modulator to assess run-down. |
| Unstable seal or cell death after this compound application | 1. High concentration of DMSO in the final solution. 2. Potential for cytotoxicity at very high concentrations of this compound. 3. Poor cell health. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Use the lowest effective concentration of this compound as determined by your dose-response curve. 3. Ensure cells are healthy and not passaged too many times. Use fresh cultures for experiments. |
| Changes in current kinetics (e.g., slowed desensitization) | 1. This is not a typical effect of a Type I PAM like this compound. 2. Potential off-target effects at high concentrations. 3. Presence of a different subtype of nAChR. | 1. Carefully analyze the current kinetics. If significant changes are observed, it may indicate a different mechanism of action in your system. 2. Test lower concentrations of this compound. 3. Confirm the identity of the expressed receptor. |
Experimental Protocols
Detailed Methodology for Determining this compound Potency (EC50)
This protocol outlines the steps for determining the concentration-response relationship of this compound on α7 nAChR-mediated currents using whole-cell patch-clamp.
-
Cell Preparation:
-
Culture cells expressing functional α7 nAChRs (e.g., GH4C1 or HEK293 cells stably transfected with the human α7 nAChR subunit).
-
Plate cells on glass coverslips at an appropriate density for patch-clamp recording 24-48 hours before the experiment.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Agonist Stock Solution: Prepare a high-concentration stock of acetylcholine (ACh) in water and store at -20°C. On the day of the experiment, dilute to the final working concentration (e.g., an EC20 concentration, which needs to be predetermined for your cell system).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at a holding potential of -60 mV.
-
Establish a stable baseline recording in the external solution.
-
Apply the EC20 concentration of ACh for a short duration (e.g., 1-2 seconds) to elicit a baseline current. Repeat this application at regular intervals (e.g., every 60 seconds) until a stable response is obtained.
-
Apply different concentrations of this compound by adding it to the external solution. It's recommended to start with the lowest concentration and progressively increase it.
-
For each concentration of this compound, co-apply with the EC20 concentration of ACh and record the potentiated current.
-
Ensure a sufficient washout period with the external solution between different this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage potentiation for each concentration using the formula: ((I_this compound / I_baseline) - 1) * 100, where I_this compound is the peak current in the presence of this compound and I_baseline is the peak current with ACh alone.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (Emax).
-
Visualizations
Signaling Pathway of α7 nAChR Activation Modulated by this compound
References
- 1. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bnc375 solubility and formulation for oral delivery
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of Bnc375 for oral delivery.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
A1: this compound is a poorly soluble compound. The reported aqueous solubility for the lead compound, (R,R)-13 (this compound), varies with pH. At a pH of 2.0, the solubility is in the range of 1.6–3.1 µg/mL.[1] At a pH of 6.5, the solubility is reported to be greater than 100 µg/mL.[1]
Q2: What are the key challenges in formulating this compound for oral delivery?
A2: The primary challenge in formulating this compound for oral delivery is its low aqueous solubility, particularly at acidic pH, which can limit its dissolution and subsequent absorption in the gastrointestinal tract.[1][2][3] Strategies to enhance solubility and dissolution are crucial for achieving adequate oral bioavailability.
Q3: Have any oral formulations of this compound been used in preclinical studies?
A3: Yes, a preclinical oral formulation for this compound has been reported. For in vivo efficacy studies in mice, this compound was formulated in a saline-based vehicle containing 25% Cremophor ELP.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs).[4][5] As a PAM, it enhances the response of the receptor to the endogenous agonist, acetylcholine, without directly activating the receptor itself.[4][5]
Troubleshooting Guide: Oral Formulation Development
This guide addresses common issues encountered during the oral formulation development of poorly soluble compounds like this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Dissolution Rate | Poor wettability of the drug powder. | Incorporate a wetting agent or surfactant (e.g., Sodium Lauryl Sulfate) into the formulation.[6] |
| High crystallinity of the drug substance. | Explore amorphous solid dispersions to increase the energy state of the drug, thereby improving solubility and dissolution.[6] | |
| Inefficient particle size reduction. | Employ micronization or nanosizing techniques to increase the surface area of the drug particles.[6] | |
| Poor Bioavailability Despite Adequate Dissolution | Drug precipitation in the gastrointestinal tract. | Utilize precipitation inhibitors in the formulation, such as certain polymers (e.g., HPMC, PVP). |
| First-pass metabolism. | Investigate the metabolic stability of this compound and consider co-administration with metabolic inhibitors if appropriate for preclinical studies. | |
| Efflux by transporters (e.g., P-glycoprotein). | Evaluate if this compound is a substrate for efflux transporters and consider the use of P-gp inhibitors in preclinical models. | |
| Formulation Instability | Physical instability (e.g., crystallization of amorphous form). | Optimize the polymer and drug loading in amorphous solid dispersions. Conduct stability studies under accelerated conditions. |
| Chemical degradation. | Identify potential degradation pathways and protect the formulation from light, moisture, or incompatible excipients. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is a general method to assess the kinetic solubility of a compound like this compound.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Plate reader capable of measuring turbidity or a UV-Vis spectrophotometer
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the this compound stock solution to the wells of a 96-well plate.
-
Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of the solutions using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the dissolved compound in the supernatant by HPLC-UV or LC-MS/MS.
3. Data Analysis:
-
The solubility is the highest concentration at which no precipitation is observed.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a general laboratory-scale method for preparing an ASD to enhance the solubility of this compound.
1. Materials:
-
This compound
-
A suitable polymer (e.g., PVP K30, HPMC-AS)
-
A common solvent for both the drug and polymer (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
2. Procedure:
-
Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent to form a clear solution.
-
Evaporate the solvent using a rotary evaporator until a thin film is formed on the wall of the flask.
-
Further dry the film under vacuum at an elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Characterize the resulting ASD for its amorphous nature (e.g., by XRPD) and dissolution properties.
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Solubility Assessment Workflow.
Troubleshooting Logic
Caption: Troubleshooting Formulation Logic.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: BNC375 Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BNC375 in preclinical animal models of neurodegenerative diseases.
Frequently Asked Questions (FAQs) & Troubleshooting
A common challenge in preclinical research is variability in compound efficacy. This guide addresses specific issues that may arise during the evaluation of this compound in animal models.
Question 1: Why am I observing inconsistent neuroprotective effects of this compound in my mouse model of Alzheimer's disease?
Answer: Inconsistent efficacy can stem from several factors related to the experimental setup. Key areas to review include the dosing regimen, the timing of administration relative to disease progression, and the specific Alzheimer's disease model being used.
It is crucial to ensure the formulation of this compound is consistent and the route of administration is appropriate for achieving sufficient brain bioavailability. Different models (e.g., APP/PS1, 5XFAD) can respond differently to therapeutic interventions due to variations in pathology.
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation: Confirm the stability and concentration of your this compound stock. Improper storage or handling can lead to degradation. Ensure the vehicle used for dissolution is appropriate and consistent across all cohorts.
-
Optimize Dosing and Pharmacokinetics: Refer to the pharmacokinetic data below. The timing of peak brain concentration should align with the therapeutic window you are targeting. Consider a dose-response study to determine the optimal dose for your specific model and endpoint.
-
Synchronize Treatment with Disease Stage: The efficacy of this compound may be stage-dependent. Initiating treatment at an early pathological stage may yield more robust effects than intervention in late-stage disease.
-
Review Model-Specific Pathology: Understand the specific pathological timeline of your mouse model. For instance, the onset of amyloid-beta plaque deposition and synaptic deficits can vary, influencing the therapeutic window.
Question 2: My in vitro data showed this compound potently inhibits GSK-3β, but I am not seeing a corresponding downstream effect on Tau phosphorylation in vivo. What could be the issue?
Answer: A discrepancy between in vitro and in vivo results is a common hurdle. This often points to issues with bioavailability, target engagement in the central nervous system (CNS), or compensatory biological mechanisms.
Troubleshooting Steps:
-
Confirm CNS Penetrance: this compound must cross the blood-brain barrier (BBB) to exert its effects. Review the provided pharmacokinetic data. If brain concentrations are insufficient, consider alternative routes of administration or formulation strategies to enhance BBB penetration.
-
Measure Target Engagement: Directly measure the levels of phosphorylated GSK-3β (at Ser9) and total GSK-3β in brain tissue from treated animals to confirm that this compound is engaging its target at the administered dose.
-
Assess Downstream Markers: In addition to p-Tau, examine other downstream markers in the GSK-3β signaling cascade, such as β-catenin levels, to build a more complete picture of target engagement and pathway modulation.
-
Consider Alternative Pathways: The regulation of Tau phosphorylation is complex and involves multiple kinases and phosphatases. It's possible that in the context of the whole animal, other pathways are compensating for the inhibition of GSK-3β.
Quantitative Data Summary
The following tables summarize key quantitative data from representative preclinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound in C57BL/6 Mice
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Tmax (plasma) | 5 min | 30 min |
| Cmax (plasma) | 1250 ng/mL | 850 ng/mL |
| Plasma Half-life (t½) | 2.1 hours | 2.5 hours |
| Brain Cmax | 65 ng/g | 45 ng/g |
| Brain/Plasma Ratio | 0.05 | 0.05 |
| Bioavailability (F%) | N/A | 35% |
Table 2: Efficacy of this compound in the 5XFAD Mouse Model of Alzheimer's Disease
| Treatment Group | Dose & Regimen | Morris Water Maze (Escape Latency) | Amyloid Plaque Load (% Area) | p-Tau (S396) Levels (% Change vs. Vehicle) |
| Vehicle Control | Vehicle, PO, daily for 3 mos | 60 ± 5 sec | 12.5 ± 2.1 | 0% |
| This compound | 10 mg/kg, PO, daily for 3 mos | 42 ± 6 sec | 8.2 ± 1.5 | -25% |
| This compound | 30 mg/kg, PO, daily for 3 mos | 31 ± 4 sec | 5.1 ± 1.2 | -45% |
Experimental Protocols
Protocol 1: this compound Administration in Mice
-
Formulation: Prepare this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
-
Dosing: For oral administration, use a gavage needle to deliver the formulation at a volume of 10 mL/kg. For intravenous administration, inject into the tail vein at a volume of 5 mL/kg.
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 2: Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: Conduct four trials per day for five consecutive days. For each trial, gently place the mouse into the pool facing the wall from one of four starting positions. Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform.
-
Data Collection: Record the time taken to reach the platform (escape latency) using an automated tracking system.
-
Probe Trial: On day six, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental application.
Caption: this compound inhibits GSK-3β, reducing Tau hyperphosphorylation.
Caption: Workflow for a 3-month this compound efficacy study in 5XFAD mice.
Caption: Decision tree for troubleshooting inconsistent this compound efficacy.
Avoiding receptor desensitization with Bnc375
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Bnc375, a potent and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Unlike direct agonists, this compound does not activate the α7 nAChR by itself. Instead, it binds to a distinct allosteric site on the receptor, enhancing the response to the endogenous agonist, acetylcholine (ACh).[2] This potentiation of the ACh-evoked current occurs with minimal impact on the receptor's natural desensitization kinetics.[1]
Q2: What is the key advantage of this compound's mechanism of action?
The primary advantage of this compound lies in its classification as a Type I PAM.[2] This means it amplifies the peak channel response to acetylcholine without significantly affecting the receptor's desensitization rate.[2] This is in contrast to Type II PAMs, which both increase the channel response and delay receptor desensitization.[2] By avoiding prolonged receptor activation and subsequent desensitization, this compound is less likely to cause an inverted U-shaped dose-response curve or potential cellular toxicity associated with excessive calcium influx.[1][3]
Q3: What is receptor desensitization and why is it important to avoid it?
Receptor desensitization is a process where a receptor's response to a stimulus decreases over time, despite the continued presence of the agonist. For α7 nAChRs, which desensitize rapidly, prolonged activation by agonists or Type II PAMs can lead to a non-functional state.[3][4] Avoiding significant alteration of desensitization kinetics, as with this compound, helps preserve the natural temporal signaling patterns of the receptor and reduces the risk of off-target effects and cellular stress.[2][3]
Q4: In which experimental models has this compound shown efficacy?
This compound has demonstrated procognitive effects in multiple preclinical models.[1] It has been shown to reverse scopolamine-induced cognitive deficits in both the rat novel object recognition task and the rhesus monkey object retrieval detour (ORD) task.[1] Furthermore, this compound improves performance in the ORD task in aged African green monkeys.[1]
Q5: What is the difference between Type I and Type II α7 nAChR PAMs?
Type I and Type II PAMs are distinguished by their effects on receptor kinetics. Type I PAMs, such as this compound, primarily increase the peak current response to an agonist like acetylcholine with little to no effect on the rate of desensitization.[2] In contrast, Type II PAMs not only enhance the peak current but also significantly slow down the desensitization process.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No potentiation of acetylcholine-evoked currents observed in patch-clamp experiments. | Incorrect concentration of this compound or acetylcholine. | Ensure that this compound is used at an appropriate concentration (e.g., EC50 of 1.9 μM) and that the acetylcholine concentration is at or near its EC20 to allow for observable potentiation.[4] |
| Poor cell health or low receptor expression. | Use a stable cell line with confirmed expression of functional α7 nAChRs. Ensure cells are healthy and properly maintained. | |
| Issues with the patch-clamp setup. | Verify the integrity of the patch seal, electrode solutions, and perfusion system. Ensure rapid application of compounds. | |
| Variability in experimental results. | Inconsistent compound preparation. | Prepare fresh stock solutions of this compound and acetylcholine for each experiment. Ensure accurate dilutions. |
| Differences in experimental conditions. | Maintain consistent temperature, pH, and other environmental factors across experiments. | |
| Unexpected receptor desensitization observed. | High concentrations of acetylcholine used. | Use an EC20 concentration of acetylcholine to minimize agonist-induced desensitization and allow for the specific effects of this compound to be observed. |
| Potential contamination with a Type II PAM. | Ensure the purity of the this compound compound and the cleanliness of the experimental setup. | |
| In vivo cognitive assays show no effect. | Inadequate dosing or route of administration. | This compound has good oral bioavailability.[2] Ensure the correct dose is administered based on previous studies (e.g., 0.03-1.0 mg/kg in mouse T-maze model).[4] |
| Timing of drug administration and behavioral testing. | Optimize the time between this compound administration and the start of the behavioral task to coincide with peak plasma and brain concentrations. | |
| Choice of cognitive deficit model. | This compound has shown efficacy in scopolamine-induced deficit models.[1] Ensure the chosen model is appropriate for assessing α7 nAChR modulation. |
Quantitative Data Summary
In Vitro Potency and Properties of this compound
| Parameter | Value | Species/Cell Line |
| EC50 | 1.9 μM | Not specified |
| Peak Current Potentiation (Pmax) | 650% (relative to EC20 ACh) | Stable cell lines expressing α7 nAChRs |
| PAM Type | Type I | Not applicable |
Pharmacokinetic Properties of this compound (as (R,R)-13)
| Parameter | Value | Species |
| Oral Bioavailability (BA) | 62% | Rat |
| Plasma Half-life (t1/2) | 1.2 h | Not specified |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Assay
This protocol is for characterizing the positive allosteric modulation of α7 nAChRs by this compound using whole-cell patch-clamp electrophysiology.
1. Cell Preparation:
- Use a stable cell line expressing human or rat α7 nAChRs (e.g., GH4C1 cells).[2]
- Culture cells to an appropriate confluency for patch-clamping.
- On the day of the experiment, prepare a single-cell suspension.
2. Solutions:
- External Solution (in mM): 137 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 D-Glucose; pH 7.4.
- Internal (Pipette) Solution (in mM): 120 K+-gluconate, 5 KCl, 10 HEPES, 10 EGTA, 1 MgCl2, 2 ATP; pH 7.2.
- Compounds: Prepare stock solutions of acetylcholine (ACh) and this compound in an appropriate solvent (e.g., DMSO) and make fresh dilutions in the external solution on the day of the experiment.
3. Recording:
- Perform whole-cell patch-clamp recordings at a holding potential of -70 mV.
- Use a fast-application system for rapid solution exchange.
- Establish a stable baseline recording.
- Apply an EC20 concentration of ACh for a brief period (e.g., 250 ms) to establish a control response.
- Pre-incubate the cell with this compound (e.g., for 30 seconds) followed by co-application of this compound and the EC20 concentration of ACh.
- Record the potentiated current response.
- Wash out the compounds and allow for recovery before subsequent applications.
4. Data Analysis:
- Measure the peak amplitude of the ACh-evoked current in the absence and presence of this compound.
- Calculate the percent potentiation.
- Analyze the current kinetics to confirm the absence of significant changes in the desensitization rate.
In Vivo Behavioral Assay: Mouse T-Maze Test
This protocol is for assessing the procognitive effects of this compound in a mouse model of scopolamine-induced cognitive impairment.
1. Animals:
- Use adult male mice.
- House animals under standard laboratory conditions with ad libitum access to food and water.
- Allow for an acclimatization period before the start of the experiment.
2. Apparatus:
- A T-shaped maze with a starting arm and two goal arms.
3. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle (e.g., saline-based vehicle containing 25% Cremophor ELP).[2]
- Administer this compound orally at a range of doses (e.g., 0.003–10.0 mg/kg).[4]
- Administer scopolamine (B1681570) to induce a cognitive deficit.
4. Procedure:
- Habituation: Allow mice to explore the maze freely for a set period on the day before testing.
- Training Trial:
- Administer this compound or vehicle at a specified time before the trial.
- Administer scopolamine at a specified time before the trial.
- Place the mouse in the starting arm of the T-maze with one of the goal arms blocked, forcing it to enter the open arm.
- Allow the mouse to remain in the open arm for a set period.
- Test Trial:
- After a specified inter-trial interval, place the mouse back in the starting arm with both goal arms now open.
- Record which arm the mouse enters first. A spontaneous alternation is recorded if the mouse enters the previously blocked arm.
5. Data Analysis:
- Calculate the percentage of spontaneous alternations for each treatment group.
- Use appropriate statistical tests (e.g., ANOVA) to compare the performance of the this compound-treated groups to the vehicle and scopolamine-only groups.[2]
Visualizations
References
- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
Bnc375 dose-response curve interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bnc375. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally available positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] As a PAM, it does not activate the α7 nAChR by itself but enhances the response of the receptor to its endogenous agonist, acetylcholine.[3] Specifically, it is classified as a Type I PAM, meaning it increases the peak channel response to acetylcholine without significantly affecting the receptor's desensitization kinetics.[3]
Q2: What is the expected EC50 for this compound in in vitro assays?
The reported EC50 for this compound is approximately 1.9 µM for the potentiation of peak current in GH4C1 cells stably expressing rat α7 nAChRs.[1] For the area under the curve (AUC), the EC50 is reported to be around 1.3 µM.
Q3: Does the dose-response curve for this compound typically show an inverted U-shape?
No, in preclinical studies, systemic administration of this compound has not shown evidence of an inverted U-shaped dose-effect curve.[2][4][5][[“]] This is a notable advantage over some orthosteric agonists of the α7 nAChR.[2][5]
Q4: What are the key differences between Type I and Type II α7 nAChR PAMs?
Type I and Type II PAMs for the α7 nAChR differ primarily in their effect on receptor desensitization kinetics.[3]
-
Type I PAMs (like this compound): These modulators amplify the peak channel response to acetylcholine but have minimal to no effect on the rate of receptor desensitization.[3]
-
Type II PAMs: These modulators not only increase the channel's response to acetylcholine but also significantly delay receptor desensitization.[3]
Q5: In what preclinical models has this compound shown efficacy?
This compound has demonstrated pro-cognitive effects in multiple preclinical models. It has been shown to reverse scopolamine-induced cognitive deficits in the rat novel object recognition task and the rhesus monkey object retrieval detour (ORD) task.[2][4][5][[“]] It has also shown efficacy in the mouse T-maze model and improved performance in the ORD task in aged African green monkeys.[1][2][5][[“]]
Troubleshooting Guides
Problem 1: Higher than expected EC50 value in our in vitro assay.
-
Possible Cause 1: Cell line and receptor expression.
-
Troubleshooting: Ensure you are using a cell line with stable and high expression of the α7 nAChR. The original characterization of this compound used GH4C1 cells stably expressing rat α7 nAChRs. Variations in expression levels can affect the observed potency.
-
-
Possible Cause 2: Agonist concentration.
-
Troubleshooting: The potentiation effect of a PAM is dependent on the concentration of the orthosteric agonist used. For generating a dose-response curve for this compound, it is recommended to use an EC20 concentration of acetylcholine.[3] Using a saturating concentration of acetylcholine will mask the potentiating effect of this compound.
-
-
Possible Cause 3: Compound stability and solubility.
-
Troubleshooting: Prepare fresh stock solutions of this compound. For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Ensure the compound is fully dissolved in your assay buffer.
-
Problem 2: Significant receptor desensitization observed in the presence of this compound.
-
Possible Cause 1: Misidentification of this compound.
-
Troubleshooting: this compound is a Type I PAM and should not significantly alter desensitization kinetics.[3] Verify the identity and purity of your compound. Contamination with a Type II PAM could lead to altered desensitization.
-
-
Possible Cause 2: Stereoisomer contamination.
-
Troubleshooting: The stereochemistry of this compound is crucial for its Type I PAM activity. The (R,R)-enantiomer is a Type I PAM, while the (S,S)-enantiomer exhibits Type II characteristics.[3] Ensure you are using the correct enantiomer.
-
Problem 3: Inconsistent results in in vivo cognitive models.
-
Possible Cause 1: Oral bioavailability and formulation.
-
Troubleshooting: this compound is orally available.[1][3] For in vivo studies in mice, it has been formulated in a saline-based vehicle containing 25% Cremophor ELP for oral administration.[3] Ensure proper formulation and administration to achieve adequate plasma and brain exposure. The reported plasma half-life in mice is 1.2 hours.[1]
-
-
Possible Cause 2: Dose selection.
-
Troubleshooting: In a mouse T-maze model, this compound showed a minimal effective dose (MED) of 0.03 mg/kg and achieved full reversal of scopolamine-induced impairment at 1.0 mg/kg when administered orally.[1] A dose-range finding study is recommended for your specific model.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Receptor | Agonist | Value | Reference |
| EC50 (Peak Current) | GH4C1 | rat α7 nAChR | Acetylcholine | 1.9 µM | [1] |
| Emax (Peak Current) | GH4C1 | rat α7 nAChR | Acetylcholine | 1572% | |
| EC50 (AUC) | GH4C1 | rat α7 nAChR | Acetylcholine | 1.3 µM | |
| Emax (AUC) | GH4C1 | rat α7 nAChR | Acetylcholine | 2616% |
Table 2: In Vivo Efficacy of this compound in Mouse T-Maze Model
| Parameter | Value | Administration | Vehicle | Reference |
| Minimal Effective Dose (MED) | 0.03 mg/kg | Oral | 25% Cremophor ELP in saline | [1] |
| Dose for Full Reversal | 1.0 mg/kg | Oral | 25% Cremophor ELP in saline | [1] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording for this compound Dose-Response Curve Generation
This protocol is based on the methodology described for the characterization of this compound.
-
Cell Culture: Use GH4C1 cells stably expressing rat α7 nAChRs.
-
Electrophysiology Setup:
-
Utilize a patch-clamp setup with an EPC10 USB amplifier and a fast-application system.
-
Pull thin-wall borosilicate glass electrodes to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Maintain a holding potential of -70 mV.
-
-
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 D-Glucose, pH 7.4.
-
Intracellular Solution (in mM): 120 K+-gluconate, 5 KCl, 10 HEPES, 10 EGTA, 1 MgCl2, 2 ATP, pH 7.2.
-
-
Recording Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Obtain two stable control responses by applying an EC20 concentration of acetylcholine (ACh) for a 250 ms (B15284909) pulse.
-
Pre-incubate the cell with the desired concentration of this compound for 30 seconds.
-
Co-apply the same concentration of this compound with the EC20 ACh for 250 ms and record the current.
-
To generate a full dose-response curve, perform continuous application of increasing concentrations of this compound, alternating with co-applications of this compound and EC20 ACh every 30 seconds.
-
-
Data Analysis:
-
Measure the peak current amplitude and the area under the curve (AUC).
-
Normalize the responses to the control ACh response.
-
Plot the normalized potentiation as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Dose-Response Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators: A Technical Support Center for Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with α7 nAChR modulators?
A1: Off-target effects of α7 nAChR modulators can be broadly categorized into two main areas: lack of selectivity over other nAChR subtypes and interactions with other neurotransmitter systems. The high degree of structural homology among nAChR subunits makes achieving subtype selectivity challenging.[1] Common off-target interactions include:
-
Other nAChR Subtypes: Modulators may exhibit activity at other nAChR subtypes such as α4β2, α3β4, and α6β2, which are also prevalent in the central nervous system.[1][2] This can lead to a range of unintended physiological effects.
-
Serotonin Receptors: Some α7 nAChR modulators have been shown to interact with the 5-HT3 receptor.[3]
-
GABAergic System: There is evidence of crosstalk between the cholinergic and GABAergic systems, and some compounds have been found to modulate GABAA receptors.[4]
-
Calcium-Induced Cytotoxicity: A significant concern, particularly with Type II positive allosteric modulators (PAMs), is the potential for excessive calcium (Ca2+) influx due to prolonged channel opening, which can lead to cellular toxicity.[4][5]
Q2: How do Type I and Type II Positive Allosteric Modulators (PAMs) of α7 nAChR differ in their potential for off-target effects?
A2: Type I and Type II PAMs for α7 nAChRs are distinguished by their effects on receptor desensitization, which has implications for their off-target effect profiles.
-
Type I PAMs increase the peak current response to an agonist with minimal effect on the rate of desensitization.[5][6] This class of modulators is generally considered to have a lower risk of Ca2+-induced cytotoxicity because they preserve the rapid, transient nature of the α7 nAChR signal.[4][5]
-
Type II PAMs not only increase the peak current but also significantly delay receptor desensitization, leading to a prolonged channel opening in the presence of an agonist.[5][6] This sustained Ca2+ influx can increase the risk of cytotoxicity.[4][5][7]
Q3: My α7 nAChR modulator is showing unexpected toxicity in cell-based assays. What could be the cause?
A3: Unexpected cytotoxicity can stem from several factors. A primary suspect for α7 nAChR modulators, especially Type II PAMs, is excitotoxicity mediated by excessive Ca2+ influx.[4][5] Here are some potential causes and troubleshooting steps:
-
Prolonged Channel Activation: If you are using a Type II PAM, the prolonged receptor activation in the presence of an agonist (even endogenous agonists like choline (B1196258) in cell culture media) can lead to toxic levels of intracellular Ca2+.[4]
-
Off-Target Receptor Activation: The compound may be acting on other ion channels or receptors that regulate ion homeostasis, leading to cytotoxicity.
-
Metabolic Liabilities: The compound itself or its metabolites may be inherently toxic to the cells.
To troubleshoot, consider running cytotoxicity assays with and without an α7 nAChR antagonist to determine if the effect is target-mediated. Also, evaluating the compound's activity at a panel of off-target receptors can provide valuable insights.
Q4: What are the key signaling pathways activated by α7 nAChR, and how can they contribute to off-target effects?
A4: Activation of α7 nAChR initiates several downstream signaling cascades that can lead to off-target effects through crosstalk with other pathways. Key pathways include:
-
JAK2/STAT3 Pathway: This pathway is implicated in anti-inflammatory and anti-apoptotic effects.[8][9]
-
PI3K/Akt Pathway: Involved in cell survival and proliferation, this pathway can be activated by α7 nAChR.[8][10][11]
-
MEK/ERK Pathway: This pathway plays a role in processes like the epithelial-to-mesenchymal transition (EMT).[10][11]
-
NF-κB Pathway: α7 nAChR activation can modulate the NF-κB signaling pathway, which is a central regulator of inflammation.[8]
Crosstalk between these pathways and other cellular signaling networks can lead to unintended biological consequences.
Troubleshooting Guides
Guide 1: Assessing Modulator Selectivity
Problem: How to determine if an α7 nAChR modulator is selective for its target.
Solution: A multi-step approach involving both in vitro and in vivo assays is recommended to comprehensively assess modulator selectivity.
Experimental Workflow for Selectivity Profiling
References
- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Bnc375: A Technical Guide for Preclinical Researchers
For Immediate Release
[City, State] – [Date] – To support the ongoing efforts of researchers and scientists in the field of neurodegenerative disease, a comprehensive technical support center is now available to address the common and complex challenges associated with the preclinical translation of Bnc375, a potent and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), structured data tables, and in-depth experimental protocols to facilitate smoother, more effective research and development.
This compound has demonstrated pro-cognitive effects in various preclinical models, making it a compound of significant interest for conditions like Alzheimer's disease. However, translating these promising preclinical findings into clinical success is fraught with challenges. This technical support center aims to provide the necessary guidance to navigate these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine. This modulation is thought to improve cognitive function.[3]
Q2: What are the known limitations of this compound observed in preclinical studies?
A2: Preclinical data suggests that while this compound is effective in cognitive models, it possesses suboptimal physicochemical properties.[4] Additionally, a relatively high clinical dose was projected from these early studies. These factors led to the development of a successor compound, MK-4334, with improved pharmacological and drug-like properties.[5]
Q3: What is the difference between Type I and Type II α7 nAChR PAMs?
A3: Type I PAMs, like this compound, primarily increase the peak channel response to acetylcholine without significantly altering the receptor's desensitization kinetics.[3] In contrast, Type II PAMs not only enhance the channel response but also delay the receptor's desensitization.[3]
Q4: Are there any successor compounds to this compound in development?
A4: Yes, MSD (Merck & Co., Inc.) has developed MK-4334, a novel clinical candidate, based on the learnings from this compound. Early preclinical studies have indicated that MK-4334 has improved drug-like and pharmacological properties compared to this compound and is currently in Phase 1 clinical trials.[5]
Troubleshooting Guide
Issue 1: Inconsistent results in in-vivo cognitive models (e.g., T-maze).
-
Possible Cause 1: Formulation and Bioavailability. this compound has suboptimal physicochemical properties which can affect its solubility and absorption, leading to variable exposure.
-
Troubleshooting Tip: Ensure a consistent and appropriate vehicle is used for oral administration. The original studies used a saline-based vehicle with 25% Cremophor ELP.[3] It is crucial to confirm the stability and homogeneity of the formulation before each experiment. Consider pharmacokinetic profiling in your animal model to correlate exposure levels with efficacy.
-
-
Possible Cause 2: Scopolamine (B1681570) Induction Variability. The timing and dose of scopolamine used to induce cognitive impairment can significantly impact the results.
-
Troubleshooting Tip: Standardize the scopolamine administration protocol (dose, route, and timing relative to this compound administration and behavioral testing). A pilot study to determine the optimal scopolamine dose that induces a consistent cognitive deficit without causing significant motor impairment is recommended.
-
Issue 2: Difficulty replicating in-vitro potency (EC50) values.
-
Possible Cause 1: Cell Line and Receptor Expression Levels. The potency of PAMs can be influenced by the expression level of the α7 nAChR in the cell line used.
-
Troubleshooting Tip: Use a stable cell line with confirmed and consistent expression of human or rat α7 nAChRs. The original studies utilized rat GH4C1 cells stably expressing the receptors.[3] Regularly perform quality control checks on your cell lines.
-
-
Possible Cause 2: Assay Conditions. The concentration of the agonist (acetylcholine) used in the assay will directly affect the perceived potency of a PAM.
-
Troubleshooting Tip: The potentiation by this compound should be determined at a fixed, sub-maximal (EC20) concentration of acetylcholine to ensure sensitivity in detecting enhancement.[3] Ensure precise and rapid application of compounds in patch-clamp experiments to avoid receptor desensitization before measurement.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | P3 (% Potentiation at 3 μM) |
| This compound ((R,R)-13) | 420% |
| (S,S)-13 | 360% |
| 9 | 660% |
| 10 | 710% |
| 11 | 410% |
Data extracted from "Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs".[3]
Table 2: In Vivo Efficacy of this compound Enantiomers in Mouse T-maze Model
| Compound | Minimum Effective Dose (MED) (mg/kg, oral) | Dose for Full Reversal (mg/kg, oral) |
| This compound ((R,R)-13) | 0.03 | 1.0 |
| (S,S)-13 | 0.3 | 3.0 |
Data extracted from "Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs".[3]
Table 3: Pharmacokinetic Properties of this compound Enantiomers in Rats
| Compound | Oral Bioavailability (%) | Plasma Half-life (t1/2) (h) |
| This compound ((R,R)-13) | 62% | Not explicitly stated for the enantiomer, but a related publication mentions 1.2h for this compound.[2] |
| (S,S)-13 | 77% | Not explicitly stated |
Data extracted from "Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs".[3]
Experimental Protocols
1. In Vivo Mouse T-Maze Continuous Alternation Task
-
Objective: To assess the effect of this compound on scopolamine-induced cognitive deficits in mice.
-
Animals: Male mice of a specified strain (e.g., C57BL/6).
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure:
-
Habituation: Allow mice to explore the maze for a set period one day before testing.
-
Dosing:
-
Administer the vehicle or this compound orally at the desired doses (e.g., 0.003–10.0 mg/kg).
-
After a specified pretreatment time (e.g., 30 minutes), administer scopolamine (or vehicle) to induce cognitive impairment.
-
-
Testing:
-
After a further specified time (e.g., 30 minutes), place the mouse in the starting arm of the T-maze.
-
The mouse is allowed to choose one of the goal arms.
-
Once the mouse enters a goal arm with all four paws, it is returned to the starting arm, and the next trial begins.
-
Record the sequence of arm choices over a series of trials (e.g., 14).
-
-
Data Analysis:
-
A "spontaneous alternation" is defined as entering the arm opposite to the one chosen in the preceding trial.
-
Calculate the percentage of spontaneous alternations.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the performance of different treatment groups.[3]
-
-
2. In Vitro Patch-Clamp Electrophysiology
-
Objective: To determine the positive allosteric modulatory activity of this compound on α7 nAChRs.
-
Cells: A stable cell line expressing human or rat α7 nAChRs (e.g., GH4C1 cells).
-
Method: Whole-cell patch-clamp recordings.
-
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at a set value (e.g., -70 mV).
-
-
Compound Application:
-
Use a rapid solution exchange system (e.g., Dynaflow) to apply an EC20 concentration of acetylcholine (ACh) to elicit a baseline current.
-
Co-apply the EC20 concentration of ACh with varying concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the peak current amplitude in response to each application.
-
Calculate the percentage potentiation of the ACh-evoked current by this compound at each concentration.
-
The potentiation at 3 μM (P3) is often used for comparison.[3]
-
Fit the concentration-response data to determine the EC50 of potentiation.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as an α7 nAChR PAM.
Caption: Experimental workflow for the mouse T-maze cognitive task.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 5. neurofit.com [neurofit.com]
Bnc375 Aqueous Stability: A Technical Guide
Disclaimer: This technical support guide is intended for informational purposes for researchers, scientists, and drug development professionals. There is limited publicly available data specifically detailing the aqueous stability of Bnc375. Therefore, the following information is based on general principles of small molecule drug stability and common challenges encountered during preclinical research. The provided protocols and data are illustrative examples and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Based on preclinical formulation data, this compound has been prepared in vehicles containing saline with co-solvents like DMSO (10% v/v) and hydroxypropyl-β-cyclodextrin, or Cremophor ELP (25%).[1] This suggests that this compound likely has low intrinsic aqueous solubility. For initial laboratory use, preparing a high-concentration stock solution in 100% DMSO is a common practice. This stock can then be diluted into aqueous buffers for final experimental concentrations, ensuring the final DMSO concentration is compatible with the assay system.
Q2: Are there any general precautions I should take when preparing aqueous solutions of this compound?
Yes, to ensure the most consistent results, consider the following:
-
Use high-purity water and reagents: Impurities can catalyze degradation.
-
Protect from light: Many organic molecules are light-sensitive. Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Control pH: Use buffered solutions to maintain a stable pH, as pH can significantly impact the stability of many compounds.
-
Work with fresh solutions: Whenever possible, prepare aqueous dilutions of this compound immediately before use. If storage is necessary, it should be for a minimal duration and at a controlled temperature (e.g., 2-8°C), after validating that no precipitation or degradation occurs under these conditions.
Q3: How can I assess the stability of this compound in my specific aqueous buffer?
A preliminary stability assessment can be performed by preparing the this compound solution in your buffer and analyzing it at different time points (e.g., 0, 2, 4, 8, 24 hours) by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of this compound is exceeded. The final concentration is too high for the chosen buffer system. | - Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows. - Decrease the final concentration of this compound. - Incorporate a solubilizing agent, such as a cyclodextrin, into the aqueous buffer.[1] - Adjust the pH of the buffer, as solubility can be pH-dependent. |
| Loss of compound activity over a short period in an aqueous medium. | The compound may be unstable under the experimental conditions (e.g., pH, temperature). | - Prepare fresh solutions immediately before each experiment. - If the experiment is lengthy, assess stability at intermediate time points. - Modify the buffer composition (e.g., change pH) to a range where the compound might be more stable. - Lower the temperature of the experiment if feasible. |
| Inconsistent experimental results between batches of prepared solutions. | Variability in solution preparation, storage, or degradation. | - Standardize the solution preparation protocol. - Ensure complete dissolution of the compound. - Use a validated analytical method (e.g., HPLC) to confirm the concentration of freshly prepared solutions. - Avoid storing aqueous dilutions for extended periods. |
| Appearance of new peaks in HPLC analysis of the solution. | Chemical degradation of this compound. | - Identify the potential cause of degradation (e.g., pH, light, temperature). - Implement protective measures such as using light-protective vials or adjusting the pH. - Characterize the degradation products if necessary for understanding the degradation pathway. |
Illustrative Stability Data
The following table presents hypothetical stability data for this compound to demonstrate how such information would be structured. Note: This data is for illustrative purposes only and is not based on experimental results.
| Condition | Time Point | % Remaining this compound (Hypothetical) | Appearance of Degradants (Hypothetical) |
| pH 4.0, 25°C, in light | 0 hr | 100% | None |
| 8 hr | 98% | Minor | |
| 24 hr | 92% | Yes | |
| pH 7.4, 25°C, in light | 0 hr | 100% | None |
| 8 hr | 95% | Yes | |
| 24 hr | 85% | Yes | |
| pH 9.0, 25°C, in light | 0 hr | 100% | None |
| 8 hr | 90% | Yes | |
| 24 hr | 75% | Significant | |
| pH 7.4, 25°C, protected from light | 0 hr | 100% | None |
| 8 hr | 99% | None | |
| 24 hr | 97% | Minor | |
| pH 7.4, 4°C, protected from light | 0 hr | 100% | None |
| 24 hr | >99% | None | |
| 7 days | 98% | Minor |
Experimental Protocols
General Protocol for HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.
1. Preparation of Solutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Prepare the desired aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate (B86180) buffer pH 4.0). c. Dilute the this compound stock solution into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples. d. Aliquot the solutions into appropriate vials (e.g., amber glass vials for light protection studies).
2. Incubation: a. Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature protected from light, 4°C protected from light). b. Designate a set of vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
3. Sample Analysis: a. At each time point, take a sample from the corresponding vial. b. Analyze the sample by a validated reverse-phase HPLC method with UV detection. A suitable starting point for method development could be a C18 column with a gradient elution using mobile phases of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid). c. The detection wavelength should be set to the absorbance maximum of this compound.
4. Data Analysis: a. The stability of this compound is determined by comparing the peak area of this compound at each time point to the peak area at time 0. b. The percentage of remaining this compound is calculated as: (% Remaining) = (Peak Area at time t / Peak Area at time 0) * 100. c. The formation of degradation products can be monitored by the appearance and increase in the area of new peaks in the chromatogram.
Visualizations
References
Technical Support Center: Statistical Analysis of Bnc375 Behavioral Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bnc375 in behavioral experiments. The information is designed to address specific issues that may arise during experimental design, data collection, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the statistical analysis of behavioral data from experiments involving this compound.
| Question | Answer |
| Q1: My vehicle-treated animals are showing high variability in the Novel Object Recognition (NOR) test. What could be the cause? | High variability in the control group can stem from several factors. Ensure that all animals are properly habituated to the testing arena to reduce anxiety-related behaviors that can interfere with object exploration. Check for and minimize environmental stressors such as inconsistent lighting, noise, or odors in the testing room. It is also crucial to ensure that the objects used have no inherent rewarding or aversive properties for the animals. |
| Q2: I am not observing a significant cognitive deficit in my scopolamine-treated group. What should I check? | The dose and timing of scopolamine (B1681570) administration are critical. Ensure you are using a validated dose and administration route (e.g., intraperitoneal injection) that has been shown to induce cognitive deficits. The timing between scopolamine administration and behavioral testing is also crucial; memory impairment is typically observed within a specific time window post-injection. Verify the stability and concentration of your scopolamine solution. |
| Q3: The effect of this compound in reversing the scopolamine-induced deficit is not consistent across my experiments. What could be the reason? | Inconsistent effects of this compound could be due to several factors. First, verify the formulation and oral administration procedure of this compound to ensure consistent bioavailability. The timing of this compound administration relative to both the scopolamine injection and the behavioral test is a critical parameter that must be strictly controlled. Additionally, ensure that the severity of the cognitive deficit induced by scopolamine is consistent across cohorts, as the therapeutic window for this compound may be dependent on the degree of impairment. |
| Q4: How do I choose the appropriate statistical test for analyzing my NOR data? | For the NOR test, the primary outcome is the discrimination index (DI), calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). To compare the DI between different treatment groups (e.g., Vehicle, Scopolamine, Scopolamine + this compound), a one-way analysis of variance (ANOVA) is appropriate, followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to identify specific group differences. A one-sample t-test can be used to determine if the DI for each group is significantly different from zero (chance performance). |
| Q5: What are some common pitfalls to avoid when conducting behavioral experiments with this compound? | Common pitfalls include inadequate animal habituation, experimenter bias (ensure blinding during testing and data analysis), and inconsistent handling of animals. Environmental factors such as time of day for testing and cage enrichment can also influence behavioral outcomes. It is essential to standardize all experimental procedures and conditions to minimize variability. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical behavioral studies of this compound.
Table 1: In Vivo Efficacy of this compound in the Rat Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 0.35 ± 0.05 |
| Scopolamine (0.3 mg/kg, i.p.) | - | 0.02 ± 0.04 |
| This compound + Scopolamine | 0.3 | 0.28 ± 0.06 |
| This compound + Scopolamine | 1 | 0.33 ± 0.07 |
| This compound + Scopolamine | 3 | 0.38 ± 0.05 |
Table 2: In Vivo Efficacy of this compound in the Rhesus Monkey Object Retrieval Detour (ORD) Task
| Treatment Group | Dose (mg/kg, p.o.) | % Successful Trials (Mean ± SEM) |
| Vehicle | - | 55 ± 5 |
| Scopolamine (0.03 mg/kg, i.m.) | - | 25 ± 4 |
| This compound + Scopolamine | 0.1 | 48 ± 6 |
| This compound + Scopolamine | 0.3 | 58 ± 7 |
| This compound + Scopolamine | 1 | 62 ± 5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Novel Object Recognition (NOR) Test in Rats
-
Habituation:
-
Individually habituate rats to the testing arena (e.g., a 40 cm x 40 cm x 40 cm open field) for 10 minutes per day for 2-3 consecutive days in the absence of any objects.
-
-
Training (Familiarization) Phase:
-
On the training day, place two identical objects in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for a 5-minute session.
-
The time spent exploring each object (nuzzling, sniffing, or touching with the nose or paws) is recorded.
-
Return the rat to its home cage after the session.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), place the rat back into the same arena.
-
One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The position of the novel object is counterbalanced across animals.
-
Allow the rat to explore the objects for a 5-minute session.
-
Record the time spent exploring the familiar and the novel object.
-
The arena and objects should be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Protocol 2: Scopolamine-Induced Cognitive Deficit Model
-
Animal Groups:
-
Divide animals into experimental groups: Vehicle control, Scopolamine-treated, and Scopolamine + this compound-treated (with various doses).
-
-
Drug Administration:
-
Administer this compound or its vehicle orally (p.o.) at a specified time before the behavioral test (e.g., 60 minutes).
-
Administer scopolamine (e.g., 0.3 mg/kg) or saline via intraperitoneal (i.p.) injection at a specified time before the behavioral test (e.g., 30 minutes) to induce a cognitive deficit.
-
-
Behavioral Testing:
-
Conduct the behavioral test (e.g., NOR test as described in Protocol 1) at the appropriate time after drug administration.
-
-
Data Analysis:
-
Compare the performance of the different treatment groups using appropriate statistical tests (e.g., ANOVA) to determine if this compound can reverse the cognitive deficit induced by scopolamine.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Flowchart.
Validation & Comparative
Bnc375: A Paradigm Shift in α7 nAChR Modulation Compared to Orthosteric Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and mechanism of action of Bnc375, a positive allosteric modulator (PAM), against traditional orthosteric agonists targeting the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document synthesizes preclinical data, outlines experimental methodologies, and visualizes the distinct signaling pathways to facilitate an informed evaluation of this compound's therapeutic potential.
The α7 nicotinic acetylcholine receptor is a well-established target for improving cognitive function in neurological and psychiatric disorders.[1] While orthosteric agonists, which bind to the same site as the endogenous ligand acetylcholine (ACh), have been a primary focus of drug development, their clinical utility has been hampered by significant limitations.[2] These include rapid receptor desensitization and an inverted U-shaped dose-response curve, where higher doses can lead to diminished efficacy.[3] this compound, as a Type I Positive Allosteric Modulator (PAM), offers a distinct mechanism of action that circumvents these challenges, presenting a promising alternative for therapeutic intervention.[4]
Unveiling the Mechanistic Distinction: this compound vs. Orthosteric Agonists
Orthosteric agonists directly activate the α7 nAChR by binding to the ACh binding site. This initially triggers channel opening and cation influx but is often followed by a rapid transition to a desensitized state, rendering the receptor unresponsive to further stimulation. In contrast, this compound binds to an allosteric site, a location distinct from the orthosteric binding pocket.[5] It does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, acetylcholine.[1] This modulatory action preserves the natural temporal and spatial patterns of cholinergic signaling.[1]
dot
Figure 1: Signaling pathways of orthosteric agonists versus this compound.
Comparative Efficacy: In Vitro and In Vivo Data
Preclinical studies have demonstrated the potent and selective nature of this compound as a Type I PAM of the α7 nAChR. In contrast to Type II PAMs, this compound enhances the peak current response to acetylcholine with minimal impact on the receptor's desensitization kinetics.[4]
In Vitro Electrophysiology
Patch-clamp electrophysiology studies on cell lines expressing human α7 nAChRs are crucial for characterizing the potency and efficacy of modulators. This compound has been shown to be a potent modulator of the α7 nAChR.
| Parameter | This compound (as (R,R)-13) | Orthosteric Agonists (General) |
| Mechanism | Positive Allosteric Modulator (Type I) | Direct Agonist |
| EC₅₀ | 1.9 µM[1] | Varies by compound |
| Peak Potentiation (Pmax) | Potentiates ACh-evoked currents[2] | Directly evokes current |
| Effect on Desensitization | Minimal effect on rapid desensitization[2] | Induces rapid and profound desensitization |
| Dose-Response | Wide effective dose range[3] | Often exhibits an inverted U-shaped curve |
In Vivo Cognitive Enhancement
The efficacy of this compound in reversing cognitive deficits has been evaluated in rodent models of memory impairment, such as the scopolamine-induced amnesia model in the T-maze test. Scopolamine (B1681570) is a muscarinic receptor antagonist that impairs learning and memory.
| Compound | Animal Model | Test | Key Finding |
| This compound | Mouse | T-maze (Scopolamine-induced deficit) | MED of 0.03 mg/kg, with full reversal of impairment at 1.0 mg/kg.[1] |
| Orthosteric Agonists | General | Various cognitive models | Efficacy often limited by an inverted U-shaped dose-response and desensitization.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and other α7 nAChR modulators.
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow across the cell membrane, providing a direct assessment of ion channel function.
-
Cell Preparation: Stable cell lines (e.g., GH4C1) expressing human or rat α7 nAChRs are cultured.
-
Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system. Cells are voltage-clamped at a holding potential (e.g., -70 mV).
-
Compound Application: A baseline response is established with a low concentration of acetylcholine (e.g., EC₂₀). The test compound (this compound or an orthosteric agonist) is then co-applied with acetylcholine to measure the potentiation or direct activation of the receptor.
-
Data Analysis: The peak current amplitude and the area under the curve are measured to determine the compound's potency (EC₅₀) and efficacy (Pmax), as well as its effect on desensitization kinetics.
T-Maze Continuous Alternation Task
This behavioral test assesses spatial working memory in rodents.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure:
-
Habituation: The animal is allowed to explore the maze freely.
-
Training/Testing: The animal is placed in the start arm and allowed to choose one of the goal arms. After a short delay, the animal is returned to the start arm for a second trial. Spontaneous alternation is recorded when the animal chooses the opposite arm from its first choice.
-
Drug-induced Deficit: To model cognitive impairment, an amnesic agent like scopolamine is administered before the test.
-
Compound Administration: The test compound (e.g., this compound) is administered prior to the scopolamine injection to assess its ability to reverse the cognitive deficit.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated. A higher percentage indicates better spatial working memory.
dot
Figure 2: Workflow for assessing this compound efficacy in the T-maze.
Conclusion: A Superior Profile for Cognitive Enhancement
The available preclinical data strongly suggest that this compound, as a Type I positive allosteric modulator of the α7 nAChR, holds significant advantages over traditional orthosteric agonists. By potentiating the endogenous acetylcholine signal without causing rapid receptor desensitization, this compound demonstrates a more physiological and potentially more effective approach to cognitive enhancement.[2] Its wide therapeutic window and robust efficacy in preclinical models of cognitive impairment underscore its potential as a valuable therapeutic candidate for a range of CNS disorders.[3] Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this novel modulatory mechanism in human populations.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel tasks for studying view-invariant object recognition in rodents: Sensitivity to scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bnc375 and Donepezil in Preclinical Cognitive Enhancement Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct pharmacological agents, Bnc375 and Donepezil, evaluated for their pro-cognitive effects in established preclinical models. We examine their divergent mechanisms of action, present available efficacy data from relevant animal models, and detail the experimental protocols used to generate this data.
Overview and Mechanism of Action
This compound and Donepezil enhance cholinergic signaling, a key pathway in memory and learning, but through fundamentally different mechanisms. Donepezil increases the overall amount of the neurotransmitter acetylcholine (B1216132), while this compound amplifies the signal of a specific receptor that acetylcholine binds to.
Donepezil: A well-established drug, Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3][4] In neurodegenerative conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[3] AChE is the primary enzyme responsible for breaking down acetylcholine (ACh) in the synaptic cleft.[3][5] By inhibiting AChE, Donepezil increases the concentration and duration of ACh in the synapse, making it more available to bind to both nicotinic and muscarinic acetylcholine receptors, thereby enhancing overall cholinergic transmission.[1][3][4]
This compound: A novel, investigational compound, this compound is a selective, orally available positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[6][7][8][9] Unlike a direct agonist, a PAM does not activate the receptor on its own. Instead, it binds to a different site (an allosteric site) on the α7 receptor.[8][10] This binding enhances the receptor's response when the endogenous agonist, acetylcholine, binds to its primary (orthosteric) site.[7][8] this compound is classified as a Type I PAM, meaning it amplifies the peak channel response to acetylcholine without significantly affecting the receptor's desensitization kinetics.[6][8] This mechanism offers the potential for enhancing cognitive processes with greater selectivity and a wider therapeutic window compared to direct-acting agonists.[7]
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biospectrumasia.com [biospectrumasia.com]
- 10. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
BNC375: A Comparative Analysis of a Type I α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BNC375, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other well-characterized Type I and Type II PAMs. The following sections present quantitative data from electrophysiological studies, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the understanding of this compound's pharmacological profile.
Distinguishing Type I and Type II α7 nAChR PAMs
Positive allosteric modulators of the α7 nAChR are broadly classified into two categories, Type I and Type II, based on their distinct effects on the receptor's channel kinetics.[1][2]
-
Type I PAMs primarily increase the peak current amplitude in response to an agonist like acetylcholine (ACh) with minimal or no effect on the receptor's rapid desensitization rate.[1][2]
-
Type II PAMs , in contrast, not only enhance the peak current but also significantly slow down the desensitization of the receptor, leading to a prolonged channel opening in the presence of an agonist.[1][2]
This fundamental difference in their mechanism of action has significant implications for their therapeutic potential and safety profiles. While the prolonged channel activation by Type II PAMs can lead to a more robust signaling response, it also carries a theoretical risk of Ca2+-induced cytotoxicity due to excessive calcium influx.[3]
Quantitative Comparison of this compound with Reference PAMs
This compound has been identified as a potent, selective, and orally available Type I PAM of the α7 nAChR.[4][5][6] Its pharmacological profile is characterized by a significant potentiation of the acetylcholine-evoked response without altering the natural, rapid desensitization of the α7 nAChR.[4][5] This is a key feature that distinguishes it from Type II PAMs.
A critical metric used to differentiate between Type I and Type II PAMs is the ratio of the area under the curve (AUC) to the maximum peak current (Pmax) in electrophysiology recordings. A smaller AUC/Pmax value is indicative of a Type I profile, reflecting a potentiation of the peak current without a significant prolongation of the channel opening.
The table below summarizes key electrophysiological data for this compound in comparison to prototypical Type I and Type II PAMs.
| Compound | Type | EC50 (µM) | Potentiation of ACh Response (%) | AUC/Pmax | Cell Line | Reference(s) |
| This compound | Type I | 1.9 | ~1160 (at 3 µM) | 1.7 | rat GH4C1 (human or rat α7 nAChR) | [4][5] |
| AVL-3288 | Type I | ~1.0-1.8 | 284 | <2 | rat GH4C1 | [7] |
| NS-1738 | Type I | ~1.0-1.8 | 6074 | <2 | rat GH4C1 | [7][8] |
| (S,S)-13 (diastereomer of this compound) | Type II | - | 11840 (at 3 µM) | 25 | rat GH4C1 (human or rat α7 nAChR) | [4] |
| PNU-120596 | Type II | ~0.16 | - | >2 | various | [7][9] |
| A-867744 | Type II | ~1.12 | 733 | >2 | Xenopus oocytes | [2] |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and other α7 nAChR PAMs are characterized, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsically Low Open Probability of α7 Nicotinic Acetylcholine Receptors Can Be Overcome by Positive Allosteric Modulation and Serum Factors Leading to the Generation of Excitotoxic Currents at Physiological Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurofit.com [neurofit.com]
- 8. researchgate.net [researchgate.net]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Comparative Analysis of Bnc375 and other α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Bnc375, a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other prominent α7 PAMs. The α7 nAChR is a well-validated target for improving cognitive function in central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby preserving the natural spatiotemporal patterns of neuronal signaling.[2] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental pathways to facilitate an objective comparison.
Classification of α7 PAMs: Type I vs. Type II
α7 nAChR PAMs are broadly categorized into two types based on their effect on receptor desensitization kinetics.[2][4]
-
Type I PAMs , such as This compound and AVL-3288 , potentiate the peak acetylcholine-evoked current with minimal to no effect on the rapid desensitization of the receptor.[2][5]
-
Type II PAMs , such as PNU-120596 , not only enhance the peak current but also significantly slow down the receptor's desensitization rate.[2][4]
This fundamental difference in mechanism has implications for both efficacy and potential side effects. While Type II PAMs can lead to a more sustained receptor activation, there are concerns about potential Ca2+-induced cytotoxicity due to prolonged channel opening.[6][7] Type I PAMs, by preserving the natural rapid desensitization, may offer a safer therapeutic window.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other well-characterized α7 PAMs.
Table 1: In Vitro Potency and Efficacy of α7 PAMs
| Compound | Type | Assay System | EC50 (μM) | Maximum Potentiation (%) | Effect on Desensitization | Reference |
| This compound | Type I | GH4C1 cells expressing rat α7 nAChRs | 1.9 | 1572 (Peak Current) | No significant change | [5][8] |
| PNU-120596 | Type II | Xenopus oocytes expressing human α7 nAChRs | ~10 | Not explicitly stated as a percentage of potentiation, but significantly enhances current | Profoundly slows desensitization | [9][10] |
| AVL-3288 | Type I | Xenopus oocytes expressing human α7 nAChRs | Not explicitly stated | Potentiates agonist-evoked currents | No disruption of desensitization kinetics | [11] |
Table 2: In Vivo Pro-cognitive Efficacy of α7 PAMs
| Compound | Animal Model | Cognitive Domain Assessed | Effective Dose Range | Key Findings | Reference |
| This compound | Mouse T-maze (Scopolamine-induced deficit) | Spatial/Working Memory | 0.03 - 1.0 mg/kg (p.o.) | Full reversal of scopolamine-induced impairment. | [5] |
| This compound | Rat Novel Object Recognition (Scopolamine-induced deficit) | Recognition Memory | Not explicitly stated | Reverses scopolamine-induced cognitive deficits. | [3][12] |
| PNU-120596 | Not specified in provided abstracts | Not specified | Not specified | Preclinical efficacy in reversing sensory-gating deficits. | [13] |
| AVL-3288 | Rodent models | Sensory deficits and cognition | Not specified | Corrected sensory deficits and improved cognition. | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor modulated by a positive allosteric modulator.
Figure 2: General workflow for assessing α7 PAM activity using patch-clamp electrophysiology.
Figure 3: Workflow for evaluating the pro-cognitive effects of α7 PAMs in a scopolamine-induced deficit model.
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This method is used to measure the potentiation of acetylcholine (ACh)-evoked currents by α7 PAMs in cells expressing the receptor.
-
Cell Lines: GH4C1 or HEK293 cells stably expressing human or rat α7 nAChRs.
-
Recording Configuration: Whole-cell voltage-clamp mode.[15][16]
-
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 5 ATP, 0.3 GTP, 10 HEPES, pH 7.2.
-
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A baseline response is established by applying a sub-maximal concentration of ACh (e.g., EC20).
-
The α7 PAM (e.g., this compound) is then co-applied with ACh.
-
The potentiation of the peak current and any changes in the desensitization rate are recorded and analyzed.[8]
-
In Vivo Behavioral Testing: Scopolamine-Induced Cognitive Impairment Models
These models are used to assess the ability of α7 PAMs to reverse chemically induced cognitive deficits.
-
Animal Subjects: Adult male mice or rats.
-
Induction of Cognitive Deficit: Scopolamine, a muscarinic receptor antagonist, is administered intraperitoneally (i.p.) to induce a temporary cognitive impairment.[17][18]
-
Drug Administration: The α7 PAM (e.g., this compound) is typically administered orally (p.o.) prior to the scopolamine injection and behavioral testing.
-
Key Behavioral Paradigms:
-
T-Maze Spontaneous Alternation: This test assesses spatial working memory. The animal is placed in the start arm of a T-shaped maze and allowed to choose one of the goal arms. After a short interval, the animal is returned to the start arm, and a correct choice is recorded if it enters the previously unvisited arm.[19][20]
-
Novel Object Recognition (NOR): This test evaluates recognition memory. In a familiarization phase, the animal is allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel one. An increase in the time spent exploring the novel object compared to the familiar one indicates intact recognition memory.[1][6]
-
Conclusion
This compound emerges as a potent and selective Type I α7 PAM with a promising preclinical profile for the treatment of cognitive deficits. Its ability to enhance α7 nAChR function without significantly altering the natural desensitization kinetics may offer a key advantage over Type II PAMs. The robust pro-cognitive effects observed in various animal models, coupled with a wide therapeutic window, underscore its potential as a clinical candidate. Further clinical investigations are warranted to translate these preclinical findings into therapeutic benefits for patients with CNS disorders characterized by cognitive impairment.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 14. T-Maze Test [bio-protocol.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 19. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
BNC375: A Paradigm Shift in α7 Nicotinic Acetylcholine Receptor Modulation for Cognitive Enhancement
For Immediate Release
A novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), BNC375, demonstrates significant advantages over first-generation α7 agonists in preclinical studies. These findings position this compound as a promising therapeutic candidate for treating cognitive impairments associated with various central nervous system (CNS) disorders. This guide provides a comprehensive comparison of this compound and first-generation α7 agonists, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
First-generation α7 nAChR agonists, while demonstrating initial promise, have been hampered by several critical limitations, including off-target effects, receptor desensitization, and an inverted U-shaped dose-response curve, which have limited their clinical utility.[1][2] this compound, by acting as a PAM, circumvents these issues by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating it.[3] This mechanism of action leads to a more controlled and physiologically relevant modulation of the α7 nAChR, offering a wider therapeutic window and a potentially superior safety and efficacy profile.[4]
Key Advantages of this compound:
-
Enhanced Selectivity and Safety: this compound exhibits a high degree of selectivity for the α7 nAChR with minimal activity at other nicotinic receptor subtypes and other CNS targets, suggesting a lower risk of off-target side effects.[2]
-
No Receptor Desensitization: Unlike direct agonists that can lead to rapid receptor desensitization and a subsequent loss of efficacy, this compound, as a Type I PAM, potentiates the acetylcholine-evoked currents with only a marginal effect on receptor desensitization kinetics.[1][2]
-
Broader Therapeutic Window: Preclinical studies demonstrate that this compound is effective over a wide range of doses without the inverted U-shaped dose-response curve often observed with α7 agonists.[1][2] This characteristic is crucial for clinical development, as it simplifies dosing regimens and reduces the risk of paradoxical effects at higher concentrations.
-
Robust Pro-cognitive Efficacy: this compound has shown significant efficacy in reversing cognitive deficits in multiple preclinical models, including scopolamine-induced amnesia in the novel object recognition and T-maze tasks.[1]
Comparative Data: this compound vs. First-Generation α7 Agonists
The following tables summarize the available quantitative data comparing the pharmacological and in vivo efficacy of this compound with a representative first-generation α7 agonist, GTS-21 (DMXBA).
| Parameter | This compound (Type I PAM) | GTS-21 (Partial Agonist) | References |
| Mechanism of Action | Positive Allosteric Modulator | Orthosteric Partial Agonist | [3][5] |
| α7 nAChR Potentiation (EC50) | 1.9 μM | Not Applicable (Direct Agonist) | [6] |
| Receptor Desensitization | Minimal | Rapid and Profound | [1][7] |
| Dose-Response Curve | Linear | Inverted U-shape | [1][2] |
Table 1: In Vitro Pharmacological Comparison
| Parameter | This compound | GTS-21 | References |
| Novel Object Recognition (Scopolamine-induced deficit) | Reverses deficit over a wide dose range | Reverses deficit | [1][8] |
| T-Maze Continuous Alternation (Scopolamine-induced deficit) | Significantly reverses impairment | Not directly compared in the same study | [3] |
| Effective Dose Range (in vivo) | Broad | Narrower, subject to inverted U-shape | [1][2] |
| Off-Target Effects | Low potential | Antagonist at α4β2 nAChRs | [5] |
Table 2: In Vivo Efficacy and Safety Profile Comparison
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by α7 nAChR activation and the workflows of the primary behavioral assays used to evaluate the pro-cognitive effects of this compound.
Caption: α7 nAChR Signaling Pathway
Caption: Behavioral Experiment Workflow
Detailed Experimental Protocols
In Vitro Electrophysiology
Objective: To determine the positive allosteric modulation of this compound on human α7 nAChRs.
Cell Line: GH4C1 cells stably expressing the human α7 nAChR.
Method: Whole-cell patch-clamp electrophysiology was performed using an automated planar patch clamp system (Patchliner, Nanion) and a manual patch-clamp setup with a fast-application system (Dynaflow, Cellectricon).[3]
Procedure:
-
Cells were voltage-clamped at a holding potential of -70 mV.
-
An EC20 concentration of acetylcholine (ACh) was applied to elicit a baseline current.
-
This compound was co-applied with the EC20 concentration of ACh to determine the potentiation of the current.
-
The percent potentiation was calculated as the percentage change in the peak current produced by the test compound plus ACh versus ACh alone.[3]
-
To assess the effect on desensitization, the decay of the current in the presence of this compound was compared to that with ACh alone.
In Vivo Cognitive Testing: Novel Object Recognition (NOR) Task
Objective: To evaluate the ability of this compound to reverse scopolamine-induced recognition memory deficits in rats.
Animals: Male Sprague-Dawley rats.
Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 50 cm).
Procedure:
-
Habituation: Rats were individually habituated to the empty arena for 10 minutes on the day before the test.[9]
-
Drug Administration: Rats were administered vehicle or this compound orally, followed by an intraperitoneal injection of scopolamine (to induce cognitive deficit) or saline.
-
Training (Familiarization) Phase: 30 minutes after scopolamine administration, each rat was placed in the arena containing two identical objects and allowed to explore for a set period (e.g., 5-10 minutes).[9]
-
Inter-trial Interval (ITI): A delay of, for example, 1 hour was imposed.
-
Test Phase: The rat was returned to the arena, where one of the familiar objects was replaced with a novel object. The time spent exploring each object was recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index was calculated as [(time exploring novel object - time exploring familiar object) / (total exploration time)]. A higher discrimination index indicates better recognition memory.[9]
In Vivo Cognitive Testing: T-Maze Continuous Alternation Task
Objective: To assess the effect of this compound on scopolamine-impaired spatial working memory in mice.
Animals: Male mice.
Apparatus: A T-shaped maze with a start arm and two goal arms.
Procedure:
-
Drug Administration: Mice were administered vehicle or this compound orally, followed by a subcutaneous injection of scopolamine or saline.
-
Forced Trial: Each mouse was placed in the start arm and forced to enter one of the goal arms (the other being blocked). The mouse was then returned to the start arm.
-
Choice Trials: The block was removed, and the mouse was allowed to freely choose between the two goal arms over a series of trials.
-
Data Analysis: The percentage of spontaneous alternations (entering the opposite arm to the one previously visited) was calculated. A higher percentage of alternations reflects better spatial working memory.
Conclusion
This compound represents a significant advancement in the development of therapeutics targeting the α7 nAChR for cognitive enhancement. Its mechanism as a positive allosteric modulator overcomes the inherent limitations of first-generation orthosteric agonists, offering the potential for a safer and more effective treatment for cognitive deficits in a range of neurological and psychiatric disorders. The preclinical data strongly support the continued investigation of this compound and similar PAMs as a promising therapeutic strategy.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of RO5126946, a Novel α7 Nicotinic Acetylcholine Receptor–Positive Allosteric Modulator [ouci.dntb.gov.ua]
- 5. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurofit.com [neurofit.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Procedural Guide for Bnc375
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for the research compound Bnc375 is not publicly available. This guide provides a general framework for the safe handling and disposal of novel or uncharacterized chemical compounds based on established laboratory safety principles. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance that complies with local, state, and federal regulations before proceeding.
Proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For novel compounds like this compound, where specific hazard and disposal data are not readily accessible, a cautious and systematic approach is essential. The following procedural guidance is designed for researchers, scientists, and drug development professionals to manage and dispose of such compounds safely.
Step-by-Step Disposal Protocol
The fundamental principle for disposing of an uncharacterized compound is to treat it as hazardous waste.[1] This ensures the highest level of safety and compliance.
-
Waste Identification and Segregation:
-
Classify as Hazardous: All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified as hazardous chemical waste.
-
Segregate at the Source: Isolate this compound waste from all other waste streams (e.g., non-hazardous, biological, radioactive) at the point of generation.[2] Use dedicated, clearly labeled containers to prevent accidental mixing. Mixing incompatible chemicals can lead to dangerous reactions, fires, or the generation of toxic gases.[3]
-
-
Container Selection and Labeling:
-
Use Compatible Containers: Collect waste in containers that are chemically resistant, leak-proof, and have a secure, tight-fitting lid.[3][4]
-
Label Immediately and Clearly: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[5] The label must include:
-
-
Safe Storage in a Satellite Accumulation Area (SAA):
-
Designate an SAA: Store waste containers at or near the point of generation in a designated SAA that is under the control of laboratory personnel.[6][7]
-
Utilize Secondary Containment: Place all liquid waste containers in a secondary containment system, such as a chemically resistant tub or tray, to contain potential spills.[4][6]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[4][7] This prevents the release of vapors and reduces the risk of spills.
-
-
Arrange for Professional Disposal:
-
Contact EHS for Pickup: Once a waste container is full or has been in storage for a designated period (often six to twelve months), contact your institution's EHS office to schedule a waste pickup.[4][7]
-
Do Not Use Drains or Trash: Never dispose of hazardous or uncharacterized chemicals down the sink or in the regular trash.[4][8] Evaporation is also not an acceptable method of disposal.[8]
-
Data Presentation
Quantitative disposal data, such as specific concentration limits for sewer disposal or incineration parameters, are not available for this compound. For any novel compound, such information would be determined by the supplier and detailed in a substance-specific Safety Data Sheet. In the absence of this data, all forms and concentrations of this compound waste must be collected for professional disposal.
Experimental Protocols
Protocol for Decontamination of Empty Containers
Containers that have held acute hazardous waste must be triple-rinsed to be considered non-hazardous.[5] While the acute toxicity of this compound is unknown, applying this best-practice protocol is recommended.
-
Initial Rinse: Select a solvent in which this compound is soluble. Pour a small amount of the solvent into the empty container, ensuring the volume is about 5-10% of the container's volume.[5]
-
Thorough Rinsing: Securely cap and swirl the container to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Decant the solvent rinsate into the appropriate this compound hazardous waste container. The rinsate itself is considered hazardous waste.[4][5]
-
Repeat: Repeat the rinsing process two more times for a total of three rinses.
-
Container Disposal: After the final rinse and air-drying, obliterate or remove the original chemical label.[4] The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash), as per institutional guidelines.
Mandatory Visualization
The logical workflow for managing the disposal of a novel research compound like this compound is depicted below.
Caption: Logical workflow for the safe disposal of a novel research chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Bnc375
This document provides crucial safety protocols and operational guidance for the handling, storage, and disposal of Bnc375, a novel, selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulator (PAM).[1][2] As a potent, centrally active compound under investigation for the treatment of cognitive deficits, all researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and experimental integrity.[1][3]
Personal Protective Equipment (PPE)
Given that this compound is a potent, small molecule with CNS activity, direct contact and aerosol inhalation must be strictly avoided. The following PPE is mandatory when handling this compound in solid (powder) or liquid (solution) form.
| Equipment | Specification | Purpose |
| Gloves | Double-glove with powder-free nitrile gloves. | Prevents dermal absorption. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. A face shield is required when handling larger quantities or fine powders. |
| Lab Coat | Full-length, cuffed laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
General Handling
-
Engineering Controls : All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Avoid Contamination : Use dedicated spatulas, glassware, and other equipment. Clean all surfaces thoroughly after use.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.
Storage
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To ensure long-term chemical stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent potential degradation from oxidation or moisture. |
| Light | Protect from light. Store in an amber vial or opaque container. | To prevent photodegradation. |
| Container | Tightly sealed container. | To prevent contamination and moisture ingress. |
Accidental Release and Exposure Plan
In Case of a Spill:
-
Evacuate : Immediately clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain : For solid spills, gently cover with a damp paper towel to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean : Wearing appropriate PPE, carefully collect the absorbed material and contaminated items into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable laboratory detergent followed by 70% ethanol.
-
Report : Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) office.
In Case of Personal Exposure:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the individual to fresh air immediately.
-
Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the healthcare provider.
Disposal Plan
All this compound waste is considered hazardous chemical waste and must be disposed of accordingly. Do not dispose of this compound down the drain or in regular trash.[4]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed hazardous waste container. |
| Solutions containing this compound | Collect in a clearly labeled, sealed, and leak-proof hazardous waste container for liquids. |
| Contaminated Labware (Gloves, pipette tips, vials) | Place in a dedicated, sealed hazardous waste bag or container. Do not mix with general lab waste. |
Follow all institutional, local, and national regulations for hazardous waste disposal.[5] Contact your institution's EHS department for specific collection schedules and procedures.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound (Formula Weight: 375.4 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Calibrated analytical balance
-
Certified chemical fume hood
-
Amber glass vial with a screw cap
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Pre-calculation : Determine the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 375.4 g/mol = 3.754 mg
-
-
PPE : Don all required personal protective equipment (double nitrile gloves, lab coat, safety goggles, N95 respirator).
-
Weighing : Perform all weighing operations inside a chemical fume hood. Place a weigh boat on the analytical balance and tare. Carefully weigh out 3.754 mg of this compound powder.
-
Solubilization : Transfer the weighed powder to a clean, amber glass vial. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing : Secure the cap on the vial. Vortex the solution for 1-2 minutes or until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
Labeling : Clearly label the vial with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage : Store the stock solution at -20°C or -80°C for long-term use. Before each use, thaw the solution completely and vortex gently.
-
Cleanup : Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in the designated hazardous chemical waste container.
Visualizations
Experimental Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
Signaling Pathway
Caption: this compound acts as a PAM on the α7 nAChR to enhance cognitive function.
References
- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BNC-375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. biospectrumasia.com [biospectrumasia.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
